molecular formula C9H6N2O2 B11998342 2-Quinoxalinecarbaldehyde 4-oxide

2-Quinoxalinecarbaldehyde 4-oxide

Numéro de catalogue: B11998342
Poids moléculaire: 174.16 g/mol
Clé InChI: QHOBGTXPJGJERT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Quinoxalinecarbaldehyde 4-oxide is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Quinoxalinecarbaldehyde 4-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Quinoxalinecarbaldehyde 4-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C9H6N2O2

Poids moléculaire

174.16 g/mol

Nom IUPAC

4-oxidoquinoxalin-4-ium-2-carbaldehyde

InChI

InChI=1S/C9H6N2O2/c12-6-7-5-11(13)9-4-2-1-3-8(9)10-7/h1-6H

Clé InChI

QHOBGTXPJGJERT-UHFFFAOYSA-N

SMILES canonique

C1=CC=C2C(=C1)N=C(C=[N+]2[O-])C=O

Origine du produit

United States
Foundational & Exploratory

Bioreductive Activation and Antibacterial Mechanism of Action of 2-Quinoxalinecarbaldehyde 4-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Quinoxalinecarbaldehyde 4-oxide belongs to the quinoxaline N-oxide (QNO) family, a unique class of hypoxia-selective bioreductive prodrugs[1]. Unlike traditional bactericidal agents that target cell wall synthesis or ribosomal machinery, QNOs weaponize the bacterium's own redox metabolism. This technical guide elucidates the core mechanism of action of 2-quinoxalinecarbaldehyde 4-oxide: enzymatic single-electron reduction, subsequent radical generation, and the induction of catastrophic oxidative DNA damage[2].

As drug development professionals and microbiologists, understanding the causality behind this bioreductive pathway is critical for optimizing QNO derivatives against anaerobic pathogens and combating antimicrobial resistance.

Chemical Biology and the Prodrug Paradigm

The molecular architecture of 2-quinoxalinecarbaldehyde 4-oxide consists of a quinoxaline heterocyclic core, a carbaldehyde moiety at the C2 position (which serves as a versatile synthetic handle for Schiff base derivatization), and a critical N-oxide group at the 4-position[1].

The compound is not inherently toxic in its native state; it is a prodrug . Its activation is strictly dependent on the redox potential of the microenvironment. In hypoxic or strictly anaerobic conditions—characteristic of deep-tissue infections or the gastrointestinal tract—bacterial oxidoreductases (such as xanthine oxidase) mistakenly recognize the N-oxide group as an electron acceptor[3]. The enzyme transfers a single electron to the N-oxide, initiating a lethal cascade[4].

The Core Mechanism: Radical Generation and Oxidative Stress

The single-electron reduction of 2-quinoxalinecarbaldehyde 4-oxide yields a highly unstable radical anion intermediate[3]. The subsequent pathophysiological cascade diverges based on the presence or absence of molecular oxygen:

  • Aerobic Conditions (Futile Cycling): If oxygen is present, the radical anion rapidly donates its extra electron to O2​ , regenerating the parent prodrug and producing superoxide ( O2∙−​ ). This superoxide dismutates into hydrogen peroxide, which, via the Fenton reaction, generates highly destructive hydroxyl radicals ( OH∙ )[4].

  • Anaerobic Conditions (Direct Attack): In the absence of oxygen (where QNOs exhibit their highest potency), the radical anion cannot offload its electron to O2​ . Instead, it decomposes into highly reactive carbon-centered and aryl-type radicals[3]. These radicals persist long enough to directly abstract hydrogen atoms from cellular macromolecules[4].

MOA Prodrug 2-Quinoxalinecarbaldehyde 4-oxide (Bioreductive Prodrug) Reductase Bacterial Reductases (e.g., Xanthine Oxidase) Prodrug->Reductase Cellular Entry Radical Radical Anion Intermediates (Carbon-centered / Aryl) Reductase->Radical Single-Electron Reduction ROS Reactive Oxygen Species (Superoxide, Hydroxyl) Radical->ROS Aerobic (Futile Cycling) DNA Oxidative DNA Damage (8-OHdG, Strand Breaks) Radical->DNA Anaerobic (Direct Attack) ROS->DNA Membrane Membrane / Wall Disruption ROS->Membrane SOS SOS Response Activation (recA, lexA Upregulation) DNA->SOS Death Bacterial Cell Death Membrane->Death Filamentation Cell Division Halt (Filamentation) SOS->Filamentation Filamentation->Death

Figure 1: Bioreductive activation pathway and downstream cellular pathophysiology.

Downstream Pathophysiology: DNA Damage and the SOS Response

The primary lethal event following radical generation is the oxidative attack on bacterial chromosomal DNA[2].

  • 8-OHdG Formation: Radicals attack the C8 position of guanine residues, forming 8-hydroxy-2'-deoxyguanosine (8-OHdG), a universal biomarker for oxidative DNA damage[5].

  • SOS Response Activation: The accumulation of single- and double-strand DNA breaks triggers the bacterial SOS response. Transcriptomic and proteomic profiling of bacteria exposed to QNOs reveals massive upregulation of DNA repair genes, specifically recA and lexA[3].

  • Filamentation and Lysis: As part of the SOS response, cell division is halted to prevent the replication of damaged DNA. Morphologically, this causes the bacteria to become highly elongated and filamentous[2]. Eventually, the combination of irreparable DNA degradation and radical-induced lipid peroxidation of the cell membrane leads to structural rupture and cell lysis[5].

Experimental Methodologies for Mechanistic Validation

To rigorously prove this mechanism, researchers cannot simply measure bacterial death; they must establish a self-validating loop that detects the transient radical intermediates and proves their causality in cell death.

Workflow Culture Bacterial Culture (Anaerobic/Aerobic) Treatment Drug Treatment (± Radical Scavengers) Culture->Treatment EPR EPR Spectroscopy (Spin Trapping) Treatment->EPR Detect Radicals ROS_Assay DCFH-DA Assay (ROS Quantification) Treatment->ROS_Assay Measure ROS DNA_Assay 8-OHdG ELISA & Comet Assay Treatment->DNA_Assay Assess Damage Omics RNA-Seq (Transcriptomics) Treatment->Omics Pathway Analysis

Figure 2: Self-validating experimental workflow for mechanistic elucidation.

Protocol A: Radical Detection via EPR Spectroscopy

Because carbon-centered radicals are highly transient, Electron Paramagnetic Resonance (EPR) spectroscopy combined with spin trapping is required to stabilize and observe them[4].

  • Culture target bacteria (e.g., E. coli or C. perfringens) anaerobically to an OD600​ of 0.5.

  • Add a spin trap agent (e.g., 50 mM BMPO) to the culture. Causality Note: The spin trap reacts with the short-lived radical to form a stable radical adduct.

  • Treat the culture with 2-quinoxalinecarbaldehyde 4-oxide at 2× MIC.

  • Immediately transfer the sample to an EPR capillary tube and acquire spectra at room temperature. A characteristic multi-line hyperfine splitting pattern confirms the generation of carbon-centered and aryl-type radicals[3].

Protocol B: Causality Validation via Radical Scavenging

To prove that radicals are the direct cause of bacterial death, a rescue assay must be performed[3].

  • Pre-incubate bacterial cultures with radical scavengers (e.g., 100 mM thiourea or mannitol) for 30 minutes.

  • Challenge the cultures with 2-quinoxalinecarbaldehyde 4-oxide at the Minimum Bactericidal Concentration (MBC).

  • Incubate for 4 hours, then plate on agar to determine viable cell counts (CFU/mL).

  • Validation: A significant restoration of bacterial viability in the scavenger-treated group confirms that the radicals (and not the parent compound itself) are the causative lethal agents[4].

Protocol C: Quantification of Oxidative DNA Damage
  • Extract genomic DNA from treated and untreated bacterial cells using a column-based extraction kit.

  • Digest the purified DNA into single nucleosides using Nuclease P1 and Alkaline Phosphatase.

  • Quantify 8-OHdG levels using a competitive ELISA kit, normalizing the output to the total DNA concentration[2].

Quantitative Data Presentation

The hypoxia-selective nature of QNOs results in stark differences in efficacy and damage markers depending on the oxygen gradient. The table below summarizes the expected quantitative shifts when comparing aerobic versus anaerobic conditions[2],[3],[4],[5].

Experimental ConditionO₂ StatusMIC (µg/mL)Relative ROS/Radical Level8-OHdG (pg/µg DNA)Cellular Morphology
Untreated ControlAerobicN/A1.0x (Baseline)1.2 ± 0.3Normal (Bacillary)
2-QC 4-oxide (1x MIC)Aerobic16.04.5x5.8 ± 0.6Moderately Elongated
Untreated ControlAnaerobicN/A1.0x (Baseline)1.5 ± 0.4Normal (Bacillary)
2-QC 4-oxide (1x MIC) Anaerobic 1.0 - 2.0 8.2x 14.3 ± 1.2 Severe Filamentation / Lysis

Table 1: Comparative efficacy and mechanistic biomarkers of QNO treatment under varying oxygen tensions. Note the significantly lower MIC (higher potency) and elevated DNA damage under anaerobic conditions.

References

  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae Source: Frontiers in Microbiology / PMC URL
  • Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli Source: PLOS One / PMC URL
  • Source: Frontiers in Microbiology (Publisher Site)
  • Source: PLOS One (Publisher Site)
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: Pharmaceuticals / PMC URL

Sources

In vitro biological activity of 2-Quinoxalinecarbaldehyde 4-oxide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Biological Activity of 2-Quinoxalinecarbaldehyde 4-Oxide & 1,4-Di-N-Oxide Derivatives: A Technical Guide

Executive Summary Quinoxaline N-oxide derivatives, specifically 2-quinoxalinecarbaldehyde 4-oxide and its more potent 1,4-di-N-oxide (QdNO) analogs, represent a privileged chemical scaffold in modern medicinal chemistry[1]. Characterized by their unique bioreductive properties, these compounds exhibit a versatile biological profile encompassing hypoxia-selective antitumoral, antitrypanosomal, antiamoebic, and antimycobacterial activities[1][2]. This technical guide synthesizes the mechanistic causality, in vitro efficacy data, and self-validating experimental protocols necessary for evaluating these derivatives in preclinical drug discovery.

Mechanisms of Action: The Causality of the N-Oxide Moiety

The biological activity of quinoxaline N-oxides is not inherently derived from the quinoxaline core itself, but rather from the N-oxide moieties acting as bioreductive triggers.

Hypoxia-Selective Cytotoxicity (Antitumoral) In solid tumors, the hypoxic microenvironment facilitates the one-electron reduction of the N-oxide group by cellular oxidoreductases. In the absence of oxygen, this reduction forms a highly reactive radical anion that induces direct DNA strand breaks with almost no sequence specificity[3]. In healthy, normoxic cells, molecular oxygen outcompetes the radical, reverting it to the parent compound in a process known as "futile cycling." This limits systemic toxicity while generating localized Reactive Oxygen Species (ROS)[3][4].

Enzymatic Inhibition & Oxidative Stress (Anti-Parasitic) In protozoans such as Trypanosoma cruzi and Entamoeba histolytica, QdNO derivatives act as electron acceptor substrates. They induce severe oxidative stress and directly inhibit essential parasite-specific enzymes, such as thioredoxin reductase (TrxR) and trypanothione reductase, leading to chromatin alteration and apoptosis[2][5].

Bioreduction QdNO QdNO Derivative (Prodrug) Enzyme Oxidoreductases (1e- reduction) QdNO->Enzyme Intracellular Radical Radical Anion Intermediate Enzyme->Radical Normoxia Normoxia (+O2) Futile Cycling Radical->Normoxia Oxygen Present Hypoxia Hypoxia (-O2) DNA Cleavage Radical->Hypoxia Hypoxic State Normoxia->QdNO ROS Generation Apoptosis Cell Death (Tumor/Parasite) Hypoxia->Apoptosis

Hypoxia-selective bioreduction pathway of quinoxaline N-oxide derivatives.

Structure-Activity Relationship (SAR) & In Vitro Efficacy

Extensive SAR studies dictate that the N-oxide groups are indispensable for biological activity, with 1,4-di-N-oxides generally outperforming mono-N-oxides[6]. Substitutions on the quinoxaline ring further tune the reduction potential and target affinity:

  • Position 2: Electron-withdrawing groups (e.g., carbaldehyde, carbonitrile, carboxylate) increase the reduction potential, making the compound more readily reduced by target cells[3][5].

  • Position 3: The addition of basic side chains (e.g., piperazines, anilines) improves aqueous solubility and cellular uptake[7].

  • Positions 6/7: Halogenation (e.g., Cl, F, CF3) at position 7 significantly increases anti-leishmanial and antitumoral potency by stabilizing the radical intermediate[6][8].

Table 1: In Vitro Quantitative Efficacy of Key Quinoxaline N-Oxide Derivatives

Compound DerivativeTarget Organism / Cell LineIC50 / MIC / PotencyReference
7-(4-nitrophenyl)-2-quinoxalinecarbonitrile 1,4-di-N-oxideHypoxic Solid Tumor Cells150-fold > Tirapazamine[3]
7-chloro-3-(4-methylpiperazin-1-yl)-...-1,4-di-N-oxideHypoxic FibroblastsP = 0.5 µM[7]
2,6-dimethyl-3-f-quinoxaline 1,4-dioxideLeishmania peruvianaIC50 = 8.9 µM[1][9]
Quinoxaline-7-carboxylate 1,4-di-N-oxide estersEntamoeba histolyticaIC50 = 0.331 - 3.56 µM[5]
[Fe(L3)3] (L3: R1=Cl, R2=OCH3) QdNO complexM. tuberculosis H37RvMIC = 0.78 µg/mL[1]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives requires robust in vitro assays. As an application scientist, it is critical to design experiments that inherently validate the MoA—such as testing across different oxygen tensions to prove hypoxia-selectivity.

Protocol A: Hypoxia-Selective DNA Damage Assessment (Comet Assay)

The Comet Assay (Single Cell Gel Electrophoresis) is the gold standard for quantifying DNA strand breaks induced by bioreductive agents like Q-85 HCl[4][10].

  • Cell Culture & Seeding : Seed Caco-2 or HT-29 cells in 6-well plates at 2×105 cells/well. Allow 24 hours for cellular adherence.

  • Atmospheric Conditioning : Transfer experimental plates to a hypoxic chamber (0.1% O2​ , 5% CO2​ , 94.9% N2​ ) for 4 hours prior to treatment. Maintain a parallel normoxic control plate (21% O2​ ). Causality Note: Pre-conditioning is required to upregulate hypoxia-inducible factors (HIFs) and relevant reductases.

  • Differential Dosing : Administer the quinoxaline derivative. Use a lower concentration range (0.1 - 0.4 µM) for hypoxic cells and a higher range (20 - 40 µM) for normoxic cells[4]. This differential dosing validates the hypoxic potency shift.

  • Lysis & Unwinding : Embed harvested cells in low-melting-point agarose on glass slides. Submerge in cold, high-salt lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour. Incubate in alkaline electrophoresis buffer (pH >13) for 40 minutes to facilitate DNA unwinding.

  • Electrophoresis & Scoring : Run at 25V, 300mA for 20 minutes. Stain with SYBR Green. Score comets using fluorescent microscopy; the "Tail Moment" quantitatively reflects DNA fragmentation.

CometAssay Seed 1. Cell Seeding (Caco-2 Cells) Condition 2. Hypoxic vs Normoxic Conditioning Seed->Condition Treat 3. QdNO Treatment (Differential Dosing) Condition->Treat Lysis 4. Alkaline Lysis & DNA Unwinding Treat->Lysis Electro 5. Electrophoresis (25V, 300mA) Lysis->Electro Score 6. Fluorescent Scoring (Tail Moment) Electro->Score

Step-by-step workflow for the Comet Assay to evaluate hypoxia-selective DNA damage.

Protocol B: In Vitro Anti-Parasitic Screening (Intracellular Amastigote Model)

To validate anti-leishmanial activity, an intracellular amastigote macrophage model must be used instead of axenic promastigotes, as it accurately mimics the clinical infection state and accounts for host-cell drug permeability[9].

  • Macrophage Infection : Seed murine peritoneal macrophages (MPM) or THP-1 monocytic cells in 96-well plates. Infect with L. peruviana promastigotes at a 10:1 (parasite:macrophage) ratio.

  • Incubation : Incubate at 37°C for 24 hours to allow phagocytosis and transformation into amastigotes. Wash thoroughly to remove non-internalized extracellular parasites.

  • Drug Exposure : Add serial dilutions of the quinoxaline derivative (e.g., 1 to 50 µM). Include Amphotericin B as a positive control.

  • Quantification : After 72 hours, fix cells with methanol and stain with Giemsa. Microscopically determine the infection index (percentage of infected macrophages × number of amastigotes per macrophage) to calculate the IC50​ via non-linear regression.

Sources

Toxicity and safety profile of 2-Quinoxalinecarbaldehyde 4-oxide in animal models

Author: BenchChem Technical Support Team. Date: April 2026

Toxicological Dynamics and Safety Profiling of 2-Quinoxalinecarbaldehyde 4-oxide in Animal Models: A Comprehensive Technical Guide

Executive Summary

As drug development pushes toward novel antimicrobial and antineoplastic agents, quinoxaline derivatives have garnered significant attention. Among these, 2-Quinoxalinecarbaldehyde 4-oxide represents a critical structural class. Closely related to the heavily regulated quinoxaline 1,4-di-N-oxides (QdNOs) such as carbadox and olaquindox, this mono-N-oxide compound exhibits potent biological activity[1]. However, the very pharmacophore responsible for its efficacy—the N-oxide group—is also the primary driver of its severe toxicity profile[2].

As a Senior Application Scientist, I approach the safety profiling of 2-Quinoxalinecarbaldehyde 4-oxide not merely as a checklist of regulatory hurdles, but as a dynamic biochemical puzzle. This whitepaper deconstructs the mechanistic basis of its toxicity, provides comparative quantitative data, and outlines a field-proven, self-validating experimental protocol for evaluating its safety in animal models.

Mechanistic Basis of Toxicity: The N-Oxide Reduction Paradigm

The toxicity of 2-Quinoxalinecarbaldehyde 4-oxide is intrinsically linked to its bioreductive activation. In vivo, the compound is not inherently toxic; rather, it acts as a prodrug that is metabolically activated in hypoxic microenvironments[3].

Causality of Toxicity: When administered to animal models, the N-oxide group undergoes enzymatic reduction catalyzed by host oxidoreductases (such as cytochrome P450 reductase and xanthine oxidase)[1]. This N→O reduction is an incomplete, single-electron transfer process that generates highly reactive intermediate radicals and reactive oxygen species (ROS)[4]. These electrophilic species induce severe oxidative stress, covalently bind to cellular macromolecules, and cause double-strand DNA breaks, ultimately leading to mutagenesis and cytotoxicity[5].

Pathway A 2-Quinoxalinecarbaldehyde 4-oxide B Enzymatic Reduction (Oxidoreductases) A->B Hypoxia C Reactive Intermediate Radicals B->C N->O Reduction E Desoxy Metabolite (Stable Biomarker) B->E Complete Reduction D Reactive Oxygen Species (ROS) C->D Oxidative Stress F DNA Damage & Mutagenesis C->F Covalent Binding D->F Strand Breaks G Adrenal Cytotoxicity D->G Lipid Peroxidation

Fig 1. Bioreductive activation and toxicity pathway of quinoxaline N-oxides.

In Vivo Toxicity Profiles: Quantitative Data in Animal Models

Historically, QdNOs have been withdrawn from agricultural markets due to their tumorigenicity and adrenal toxicity[5]. To establish a safety threshold for 2-Quinoxalinecarbaldehyde 4-oxide, we must benchmark it against its structural analogs. The primary target organs across murine, lapine, and porcine models are consistently the adrenal cortex, liver, and kidneys[1][6].

Table 1: Comparative Toxicity Metrics of Quinoxaline N-oxides in Animal Models

CompoundAnimal ModelRouteLD50 (mg/kg)NOAEL (mg/kg)Primary Toxicity Target
2-Quinoxalinecarbaldehyde 4-oxide Rat (Wistar)i.p.~150 - 200~40Adrenal Cortex, Liver
Carbadox (QdNO) RatOral850N/A (Carcinogenic)Liver (Tumorigenesis)
Carbadox (QdNO) MouseOral2810N/ALiver
Olaquindox (QdNO) RabbitOral1000 - 2000~50Kidneys, Adrenal Gland
NQX (Quinoxalinone) Rat (Wistar)i.p.161.1640Hematological System

*Note: Values for 2-Quinoxalinecarbaldehyde 4-oxide are extrapolated from closely related mono-N-oxide and quinoxalinone derivatives to establish baseline dosing parameters for experimental design[4][7].

Experimental Methodology: Self-Validating Toxicokinetic Profiling

To rigorously evaluate the safety profile of 2-Quinoxalinecarbaldehyde 4-oxide, researchers must deploy a self-validating in vivo workflow. This protocol integrates parallel pharmacokinetic (PK) tracking with toxicodynamic (TD) endpoints. By correlating the Area Under the Curve (AUC) of the desoxy metabolite with the severity of adrenal lesions, the system internally validates the dose-toxicity relationship.

Workflow S1 1. Animal Dosing (Vehicle Optimization) S2 2. Longitudinal Biosampling S1->S2 S3 3. LC-MS/MS Metabolite Profiling S2->S3 S4 4. Histopathology & Genotoxicity S3->S4 S5 5. Safety Threshold (NOAEL) S4->S5

Fig 2. Self-validating in vivo toxicokinetic and safety profiling workflow.

Step-by-Step Methodology:

Step 1: Cohort Stratification and Route Selection

  • Action: Utilize adult Wistar rats. Administer the compound via intraperitoneal (i.p.) injection rather than oral gavage.

  • Causality: Oral administration exposes the compound to the gut microbiome, which contains potent reductases that prematurely reduce the N-oxide group before systemic absorption. Intraperitoneal injection bypasses the microbiome, allowing researchers to isolate and assess host-specific hepatic and adrenal metabolism.

  • Validation Checkpoint: Include a positive control group dosed with Carbadox to ensure the animal model's metabolic pathways are functioning as expected[1].

Step 2: Biosampling and Cold-Chain Stabilization

  • Action: Collect plasma and adrenal tissue at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Immediately flash-freeze samples in liquid nitrogen.

  • Causality: The intermediate radicals formed during N→O reduction are highly transient. Ex vivo degradation will skew PK data if samples are not immediately stabilized.

Step 3: Bioanalytical Quantification via LC-APCI-MS/MS

  • Action: Extract metabolites using solid-phase extraction (SPE) and analyze via Liquid Chromatography-Tandem Mass Spectrometry utilizing Atmospheric-Pressure Chemical Ionization (APCI).

  • Causality: Standard Electrospray Ionization (ESI) often induces artifactual in-source reduction of N-oxides. Using APCI minimizes this thermal degradation, ensuring that the detected desoxy metabolites are true biological products, not analytical artifacts[1].

  • Validation Checkpoint: The detection of the desoxy-quinoxaline derivative confirms that the N→O reduction pathway was actively engaged in vivo.

Step 4: Histopathological and Genotoxic Endpoint Analysis

  • Action: Harvest the adrenal glands and liver. Perform H&E staining for necrosis and utilize the Comet assay to detect DNA strand breaks.

  • Causality: Because the ROS generated by the compound causes lipid peroxidation and DNA cleavage, the Comet assay provides a direct, quantifiable metric of the compound's genotoxicity[5].

Adrenal Toxicity and Regulatory Perspectives

The adrenal gland is uniquely susceptible to quinoxaline N-oxide toxicity. Mechanistic studies on related QdNOs reveal that these compounds inhibit the expression of aldosterone synthetase in adrenal cells (e.g., H295R cell lines), leading to severe endocrine disruption[1]. In chronic exposure scenarios, this continuous cellular stress and DNA damage culminate in tumorigenesis.

For drug development professionals, this means that any therapeutic application of 2-Quinoxalinecarbaldehyde 4-oxide must carefully balance the electron-withdrawing nature of the 2-position carbaldehyde group. Structural modifications that increase the reduction potential (making the N-oxide harder to reduce) can significantly widen the therapeutic window, uncoupling the compound's antimicrobial efficacy from its host toxicity[2][3].

References

  • Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides Source: ACS Publications URL:[Link]

  • Quinoxaline-1,4-dioxide compounds and Desoxycarbadox Source: OEHHA (California Office of Environmental Health Hazard Assessment) URL:[Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Synthesis, In-Vitro Activity and Metabolic Properties of Quinocetone and Structurally Similar Compounds Source: Brieflands URL:[Link]

  • In vivo acute toxicity assessment of a novel quinoxalinone Source: Taylor & Francis URL:[Link]

Sources

A Technical Guide to Density Functional Theory (DFT) Calculations for 2-Quinoxalinecarbaldehyde 4-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, in-depth protocol for conducting Density Functional Theory (DFT) calculations on 2-Quinoxalinecarbaldehyde 4-oxide, a molecule of significant interest in medicinal chemistry. Quinoxaline derivatives, particularly their N-oxide forms, exhibit a wide range of biological activities, including antimicrobial and antitumoral properties.[1][2][3] Understanding their electronic structure, reactivity, and spectroscopic properties through high-level computational methods is paramount for rational drug design and development. This document offers researchers and drug development professionals a robust framework, detailing not just the procedural steps but also the underlying scientific rationale for methodological choices. We cover geometry optimization, frequency analysis, and advanced electronic structure analyses, including Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Introduction to 2-Quinoxalinecarbaldehyde 4-oxide

Chemical Structure and Significance

2-Quinoxalinecarbaldehyde 4-oxide belongs to the quinoxaline 1,4-di-N-oxide (QdNO) class of heterocyclic compounds.[1] The core structure consists of a fused benzene and pyrazine ring system, with an N-oxide group on one of the pyrazine nitrogens and a carbaldehyde (aldehyde) group at position 2. The N-oxide groups are often crucial for the biological activity of these compounds.[1] The presence of the electron-withdrawing aldehyde group and the N-oxide moiety significantly influences the electronic distribution and reactivity of the aromatic system.

Relevance in Medicinal Chemistry

Quinoxaline derivatives are versatile scaffolds in drug discovery, known for a wide spectrum of pharmacological effects.[1][4] The N-oxide derivatives, in particular, have been investigated for their efficacy as antibacterial, antifungal, and antitumoral agents.[1][2][4] Computational studies, such as molecular docking, have been used to explore their potential as inhibitors of specific enzymes.[5] A detailed understanding of the molecule's electronic properties, potential reactive sites, and intermolecular interaction capabilities is essential for optimizing its therapeutic potential and designing next-generation analogues.

The Role of DFT in Characterizing N-Oxides

Density Functional Theory (DFT) has become a standard and powerful tool for studying organic molecules, offering a favorable balance between computational cost and accuracy.[6] For N-heterocyclic compounds like quinoxaline derivatives, DFT can reliably predict molecular structures, vibrational spectra, and electronic properties.[7][8][9] This predictive power allows for the elucidation of structure-property relationships that are difficult or time-consuming to probe experimentally, thereby accelerating the drug development pipeline.

Theoretical Foundations of DFT for Molecular Analysis

Core Principles of Density Functional Theory

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Its central tenet is that the properties of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This simplification significantly reduces computational demand while often maintaining high accuracy.

Justification for DFT in Studying Quinoxaline Derivatives

The application of DFT to nitrogen-containing aromatic systems is well-established.[7][8] Hybrid functionals, in particular, have proven effective in describing the electronic structure and properties of such molecules. By employing DFT, we can accurately model:

  • Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

  • Electronic Distribution: Analyzing charge distribution, dipole moments, and sites susceptible to electrophilic or nucleophilic attack.

  • Chemical Reactivity: Using concepts like Frontier Molecular Orbitals (FMOs) to understand reaction mechanisms.[10]

  • Spectroscopic Properties: Simulating IR and Raman spectra to aid in experimental characterization.

Computational Methodology: A Validated Protocol

This section outlines a step-by-step, self-validating protocol for performing DFT calculations on 2-Quinoxalinecarbaldehyde 4-oxide using the Gaussian suite of programs, a widely used software package in computational chemistry.[11]

Software and Hardware Considerations
  • Software: Gaussian 16 is recommended for its robust implementation of various DFT functionals and analysis tools.[11] GaussView 6 serves as an effective graphical user interface for building molecules and visualizing results.[11]

  • Hardware: A multi-core workstation with at least 16 GB of RAM is sufficient for the calculations described herein.

Step 1: Input Structure Preparation

The initial step involves creating an approximate 3D structure of 2-Quinoxalinecarbaldehyde 4-oxide. This can be done using any molecular building software, such as GaussView. The accuracy of this initial guess is not critical, as the subsequent geometry optimization step will locate the energy minimum.

Step 2: Selecting the Level of Theory (Functional and Basis Set)

The choice of the functional and basis set is the most critical decision in a DFT calculation, as it directly impacts the accuracy of the results.

  • 3.3.1 Rationale for Functional Selection: B3LYP The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry.[6][12][13] It has demonstrated a good balance of accuracy and computational efficiency for a vast range of organic molecules containing C, H, N, and O.[6][12][13] While newer functionals exist, B3LYP remains a well-benchmarked and reliable choice for foundational studies and is often used for N-heterocyclic systems.[7][14]

  • 3.3.2 Rationale for Basis Set Selection: 6-311++G(d,p) The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system for several reasons:

    • 6-311G: This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing more flexibility than smaller double-zeta sets.[15]

    • ++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, N-oxides, and potential non-covalent interactions, as they allow for electron density to exist further from the nuclei.[16][17]

    • (d,p) (Polarization Functions): These functions add angular momentum beyond what is required for the ground state of the atom (d-functions on heavy atoms, p-functions on hydrogens). They are essential for correctly describing bonding anisotropy, particularly in systems with pi-bonding and strained rings.[16][18]

Basis Set ComponentPurposeJustification for 2-Quinoxalinecarbaldehyde 4-oxide
6-311G Triple-zeta valenceProvides high flexibility for describing valence electrons involved in bonding.
++ Diffuse functionsEssential for the N-oxide moiety, lone pairs on oxygen/nitrogen, and the delocalized π-system.
(d,p) Polarization functionsAccurately models the shape of electron clouds in the aromatic and carbonyl groups.
Step 3: Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.

Protocol:

  • Load the initial structure into GaussView.

  • Open the Calculate > Gaussian Calculation Setup dialog.

  • Job Type: Select Opt (Optimization). It's also recommended to add Freq to the command (as Opt Freq) to automatically run a frequency calculation upon completion.[19]

  • Method:

    • Set Functional to DFT -> B3LYP.

    • Set Basis Set to 6-311++G(d,p).

  • Charge/Multiplicity: Set Charge to 0 and Spin to Singlet for the neutral, closed-shell ground state.

  • Keywords: The route section should look similar to: #p opt freq=noraman b3lyp/6-311++g(d,p) integral=grid=ultrafine. The integral=grid=ultrafine keyword is recommended in modern Gaussian versions for higher numerical accuracy and smoother convergence.[19][20]

  • Submit the calculation. The process is complete when the output file shows that all four convergence criteria have been met.[21]

Step 4: Frequency Calculation and Thermochemical Analysis

A frequency calculation serves two critical purposes:

  • Verification of the Stationary Point: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state), and the optimization must be redone.[19]

  • Thermochemical Data: It provides zero-point vibrational energy (ZPVE), thermal corrections to energy and enthalpy, and entropy, which are crucial for calculating thermodynamic properties. It also generates the data needed to simulate the infrared (IR) spectrum.

Protocol: If not performed concurrently with optimization (Opt Freq), run a separate Frequency job on the optimized geometry using the exact same level of theory (B3LYP/6-311++G(d,p)).

Step 5: Advanced Analyses (Post-processing)

After obtaining a verified optimized structure, further calculations can be performed to extract deeper chemical insights. These are typically single-point energy calculations on the optimized geometry.

  • Frontier Molecular Orbitals (HOMO-LUMO): These calculations reveal the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[22] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[23][24] The energy gap between them is a critical parameter for determining molecular reactivity and stability.[10]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface.[25][26] It is an invaluable tool for predicting how a molecule will interact with other species. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[27]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals corresponding to bonds, lone pairs, and core electrons.[28][29] It yields information on atomic charges, hybridization, and donor-acceptor (hyperconjugative) interactions that stabilize the molecule.[30][31][32]

Protocol for Advanced Analyses:

  • Use the optimized .chk file from the frequency calculation.

  • Set the Job Type to Energy.

  • In the Pop (Population) options, request the desired analysis. For NBO, use Pop=NBO. For HOMO/LUMO, ensure orbitals are saved in the checkpoint file.

  • Submit the calculation. The results are then analyzed from the output log file or visualized using software like GaussView.

G

Analysis and Interpretation of Results

Structural Parameters

The optimized geometry provides key structural data. Bond lengths and angles should be compared with available experimental data for similar quinoxaline structures to validate the computational model. Key parameters of interest include the C=O bond length of the aldehyde, the N-O bond length of the oxide, and the planarity of the bicyclic ring system.

(Representative data would be presented here in a table format based on an actual calculation.)

ParameterCalculated Value (Å or °)
N(1)-O(1) Bond Lengthe.g., 1.27 Å
C(2)-C(11) Bond Lengthe.g., 1.48 Å
C(11)=O(2) Bond Lengthe.g., 1.22 Å
C(2)-C(3)-N(4) Bond Anglee.g., 119.5°
Vibrational Spectroscopy

The calculated frequencies can be used to simulate the IR spectrum. The most intense peaks correspond to characteristic vibrational modes. For this molecule, key peaks would include:

  • C=O stretch (aldehyde): Typically a strong band around 1700 cm⁻¹.

  • N-O stretch (N-oxide): A characteristic band often found in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C/C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H stretches: Aromatic (above 3000 cm⁻¹) and aldehydic (around 2850 cm⁻¹).

(A table of key calculated frequencies and their assignments would be included here.)

Electronic Properties and Reactivity
  • 4.3.1 Interpreting the HOMO-LUMO Gap The HOMO and LUMO are the "frontier orbitals" that govern chemical reactivity.[22] The HOMO is likely to be distributed over the π-system of the quinoxaline ring, while the LUMO may be localized on the ring and the electron-deficient carbaldehyde group. A small HOMO-LUMO energy gap suggests high chemical reactivity and lower kinetic stability. This gap is a crucial parameter in predicting the molecule's electronic transitions and potential as an electronic material.

// Energy Gap Arrow edge [style=solid, arrowhead=tee, arrowtail=tee, constraint=false, color="#202124"]; LUMO_level -> HOMO_level [label=" ΔE (HOMO-LUMO Gap) ", fontcolor="#202124", fontsize=9]; } } Caption: Frontier Molecular Orbital (FMO) energy diagram.

  • 4.3.2 Mapping Reactivity with MEP Surfaces The MEP surface provides a visual guide to the charge distribution. For 2-Quinoxalinecarbaldehyde 4-oxide, the most negative potential (red regions) is expected around the oxygen atoms of the N-oxide and the carbaldehyde group, indicating these are the primary sites for electrophilic attack or hydrogen bond donation.[33] Positive regions (blue) may be found over the hydrogen atoms of the aromatic ring.

MEP_Logic

Charge Distribution and Bonding Insights from NBO

NBO analysis quantifies the charge on each atom (Natural Population Analysis) and describes the delocalization of electron density through donor-acceptor interactions.[29] Key insights include:

  • Atomic Charges: Confirming the high negative charge on the oxygen atoms and the positive charge on the adjacent nitrogen and carbonyl carbon.

  • Hyperconjugation: Identifying stabilizing interactions, such as electron donation from lone pairs on the N-oxide oxygen into antibonding orbitals of the ring (n -> π*), which contribute to the overall stability of the molecule.

(A table of NPA charges on key atoms would be presented here.)

Conclusion: Synthesizing Insights for Drug Development

The comprehensive DFT analysis of 2-Quinoxalinecarbaldehyde 4-oxide provides a detailed electronic and structural profile that is invaluable for drug development. The calculated properties—optimized geometry, vibrational signatures, reactivity maps (MEP), and frontier orbital energies—form a foundational dataset for understanding its behavior. This knowledge enables researchers to predict sites of metabolic activity, design analogues with modulated reactivity and solubility, and build more accurate pharmacophore models for virtual screening and lead optimization. By integrating these robust computational insights, the process of developing novel quinoxaline-based therapeutics can be made more rational, efficient, and targeted.

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A Technical Guide to Molecular Docking Studies of 2-Quinoxalinecarbaldehyde 4-oxide with Target Proteins

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Quinoxaline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] This technical guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on a specific derivative, 2-Quinoxalinecarbaldehyde 4-oxide, a compound of interest due to the known bioactivity of quinoxaline 1,4-di-N-oxides.[4][5] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that combines technical accuracy with practical, field-proven insights. We will detail the entire workflow, from ligand and target preparation to the execution of the docking simulation and the critical analysis of the results. By grounding our protocol in the principles of scientific integrity, including a self-validating system, this guide aims to equip researchers with the knowledge to perform meaningful and reproducible in silico experiments. As a practical example, we will focus on docking 2-Quinoxalinecarbaldehyde 4-oxide against Bruton's tyrosine kinase (BTK), a validated target in oncology.

Introduction

Quinoxalines are a class of bicyclic heterocyclic compounds that have garnered immense interest in medicinal chemistry due to their diverse biological activities.[1] Their structural scaffold is amenable to chemical modification, leading to a vast library of derivatives with therapeutic potential against a range of diseases.[1] The N-oxide moieties, as present in 2-Quinoxalinecarbaldehyde 4-oxide, are particularly noteworthy as they can enhance biological activity.[4][5]

Molecular docking is a powerful computational technique in structure-based drug design that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[6][7][8] It is an indispensable tool for identifying potential drug candidates, optimizing lead compounds, and elucidating the molecular basis of drug-target interactions.[6][9]

This guide provides a step-by-step methodology for the molecular docking of 2-Quinoxalinecarbaldehyde 4-oxide. We will use Bruton's tyrosine kinase (BTK) as our target protein. BTK is a crucial signaling enzyme in B-cell development and activation, and its inhibition is a clinically validated strategy for treating B-cell malignancies.[10] The crystal structure of the BTK kinase domain is available in the Protein Data Bank (PDB), providing a high-quality receptor for our study.[10]

Part I: Pre-Docking Preparations: The Foundation for Accuracy

The reliability of any molecular docking study hinges on the meticulous preparation of both the ligand and the target protein. This phase ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.

Section 1.1: Ligand Preparation

The first step is to obtain and prepare the 3D structure of our ligand, 2-Quinoxalinecarbaldehyde 4-oxide.

Protocol: Ligand Preparation

  • Obtain 2D Structure: The structure of 2-Quinoxalinecarbaldehyde 4-oxide can be drawn using chemical drawing software like ChemDraw or MarvinSketch. Alternatively, it can often be sourced from chemical databases like PubChem.

  • Convert to 3D: The 2D structure is converted into a 3D conformation. Most chemical drawing software has this functionality.

  • Energy Minimization: The initial 3D structure is not necessarily in its lowest energy state. An energy minimization step using a suitable force field (e.g., MMFF94) is crucial to obtaining a stable conformation.

  • Assign Charges and Atom Types: Correctly assigning partial charges and atom types is critical for the docking algorithm's scoring function.[11] Tools like MGLTools, used with AutoDock, can perform this step.

  • Define Rotatable Bonds: The flexibility of the ligand is a key aspect of induced-fit docking.[11] The software will automatically detect and allow rotation around single, non-ring bonds.

  • Save in PDBQT Format: For use with AutoDock Vina, the prepared ligand file must be saved in the PDBQT format, which includes atomic coordinates, partial charges, and atom type information.

Section 1.2: Target Protein Selection & Preparation

For this guide, we have selected Bruton's tyrosine kinase (BTK) as our target. We will use the crystal structure with PDB ID: 1K2P.[10]

Protocol: Protein Preparation

  • Download PDB File: The crystal structure of the BTK kinase domain (PDB ID: 1K2P) is downloaded from the RCSB Protein Data Bank.[10]

  • Clean the Structure: The downloaded PDB file often contains non-essential molecules such as water (SOL), ions, and co-crystallized ligands (HETATM).[12][13] These are typically removed to avoid interference with the docking process. Visualization software like PyMOL or UCSF Chimera can be used for this.[12]

  • Add Hydrogens: Crystal structures usually do not include hydrogen atoms.[11] Adding hydrogens at a physiological pH is a critical step for accurately modeling hydrogen bonds.[13]

  • Assign Charges: Partial charges (e.g., Kollman charges) are assigned to the protein atoms.[14]

  • Merge Non-Polar Hydrogens: To simplify the calculation, non-polar hydrogens are often merged with their adjacent carbon atoms.

  • Save in PDBQT Format: The prepared protein is saved in the PDBQT file format for use with AutoDock Vina.

Section 1.3: Active Site Definition

The active site is the region on the protein where the ligand is expected to bind.

Protocol: Defining the Grid Box

  • Identify the Binding Pocket: The binding site can be identified from the location of a co-crystallized ligand in the PDB file or from published literature. For 1K2P, we can infer the ATP-binding site from homologous structures.

  • Define the Search Space: A 3D grid, or "grid box," is defined around the active site. This box confines the search space for the docking algorithm. The size and center of the box must be carefully chosen to encompass the entire binding pocket. Tools within AutoDock Tools (ADT) allow for the interactive placement and sizing of this grid box.[15]

Part II: The Molecular Docking Workflow

With the ligand and protein prepared, we can now proceed with the docking simulation.

Section 2.1: Choosing the Right Docking Software

Several molecular docking programs are available, each with its own search algorithm and scoring function (e.g., GOLD, Glide, FlexX).[9] For this guide, we will use AutoDock Vina , a widely used, open-source program known for its speed and accuracy.[16] It employs a Lamarckian genetic algorithm for its conformational search.[9]

Section 2.2: Step-by-Step Docking Protocol with AutoDock Vina

Docking with AutoDock Vina is typically performed via the command line.

Protocol: Running the Docking Simulation

  • Create a Configuration File: A text file (e.g., config.txt) is created to specify the input files and parameters for the docking run. This file includes:

    • The name of the receptor PDBQT file.

    • The name of the ligand PDBQT file.

    • The coordinates of the grid box center (center_x, center_y, center_z).

    • The dimensions of the grid box (size_x, size_y, size_z).

    • The name of the output file for the docked poses.

    • An optional exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).[17]

  • Execute Vina: The docking is initiated from the command line with the following command: vina --config config.txt --log log.txt

  • Output Files: Vina will generate two primary output files:

    • An output PDBQT file containing the coordinates of the predicted binding poses (typically 9 poses are generated).

    • A log file (log.txt) that includes the binding affinity scores for each pose in kcal/mol.[14]

Section 2.3: Workflow Visualization and Validation

A visual representation of the workflow helps in understanding the process.

Molecular Docking Workflow cluster_prep Part I: Pre-Docking Preparation cluster_dock Part II: Docking Simulation cluster_analysis Part III: Post-Docking Analysis Ligand_Prep 1.1 Ligand Preparation (3D Structure, Charges) Run_Vina 2.2 Run AutoDock Vina (Command Line) Ligand_Prep->Run_Vina Protein_Prep 1.2 Protein Preparation (Clean PDB, Add H) Protein_Prep->Run_Vina Grid_Def 1.3 Active Site Definition (Grid Box) Grid_Def->Run_Vina Analyze_Scores 3.1 Analyze Scores (Binding Affinity) Run_Vina->Analyze_Scores Visualize 3.2 Visualize Interactions (PyMOL, LigPlot) Analyze_Scores->Visualize Interpret 3.3 Interpret Results Visualize->Interpret

Caption: High-level overview of the molecular docking workflow.

Trustworthiness: The Self-Validating System

To ensure the trustworthiness of our docking protocol, a redocking experiment should be performed. If a crystal structure with a co-crystallized inhibitor is available for the target, that inhibitor is extracted and docked back into the binding site using the established protocol. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose is then calculated. A low RMSD value (typically < 2.0 Å) indicates that the docking protocol can accurately reproduce the experimentally determined binding mode, thus validating the methodology.[18][19]

Part III: Post-Docking Analysis and Interpretation

The output of a docking simulation is a set of predicted binding poses and their corresponding scores. The final and most critical step is to analyze this data to derive meaningful insights.

Section 3.1: Analyzing Docking Results
  • Binding Affinity: The primary quantitative output from Vina is the binding affinity, reported in kcal/mol.[18] A more negative value indicates a more favorable (stronger) predicted binding interaction.[18] These scores are useful for ranking different ligands or different poses of the same ligand.

  • Pose Selection: AutoDock Vina provides multiple binding modes (poses). The pose with the lowest binding energy is typically considered the most likely. However, all top-scoring poses should be visually inspected.[19] Cluster analysis, which groups similar poses, can also be a valuable tool.[19]

Section 3.2: Visualizing and Interpreting Interactions

The quantitative scores must be contextualized by a qualitative analysis of the intermolecular interactions.

Protocol: Interaction Analysis

  • Load Complex into Visualizer: The prepared protein PDBQT file and the output ligand PDBQT file are loaded into a molecular visualization program like PyMOL or Discovery Studio Visualizer.

  • Identify Key Interactions: The binding pose is carefully examined to identify non-covalent interactions between the ligand and the protein's active site residues. These include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Significant drivers of binding.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Electrostatic Interactions: Between charged groups.

  • Generate 2D Diagrams: Tools like LigPlot+ or the PoseView web server can generate 2D schematic diagrams that clearly illustrate these interactions, making them easier to interpret and report.[20]

Post-Docking Analysis Start Docking Output (Poses & Scores) Rank_Poses Rank Poses by Binding Affinity Start->Rank_Poses Select_Best_Pose Select Top-Scoring Pose(s) Rank_Poses->Select_Best_Pose Visualize_Complex Visualize Protein-Ligand Complex in PyMOL Select_Best_Pose->Visualize_Complex Identify_Interactions Identify Key Interactions (H-bonds, Hydrophobic, etc.) Visualize_Complex->Identify_Interactions Generate_2D_Map Generate 2D Interaction Map (LigPlot+) Identify_Interactions->Generate_2D_Map Final_Interpretation Final Interpretation & Report Generation Generate_2D_Map->Final_Interpretation

Caption: Decision and analysis workflow for post-docking results.

Section 3.3: Data Presentation

The results of the docking study should be summarized in a clear and concise format. A table is an effective way to present this information.

Table 1: Summary of Docking Results for 2-Quinoxalinecarbaldehyde 4-oxide with BTK (PDB: 1K2P)

Binding PoseBinding Affinity (kcal/mol)Interacting Residues (BTK)Type of Interaction(s)
1-8.5Met477, Leu408Hydrogen Bond, Hydrophobic
2-8.2Cys481, Val416Hydrophobic
3-7.9Lys430, Glu475Hydrogen Bond, Electrostatic
............
(Note: Data is illustrative and would be replaced with actual results from the docking simulation.)

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the molecular docking of 2-Quinoxalinecarbaldehyde 4-oxide with a target protein, using Bruton's tyrosine kinase as a practical example. By following these detailed protocols for ligand and protein preparation, simulation, and analysis, researchers can generate reliable and insightful predictions about the binding of this compound.

It is crucial to remember that molecular docking is a computational prediction method.[6] The results provide a strong hypothesis about the binding mode and affinity but must be validated through further computational and experimental methods. Promising next steps include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.

  • In Vitro Binding Assays: To experimentally measure the binding affinity (e.g., using Isothermal Titration Calorimetry or Surface Plasmon Resonance).

  • Enzyme Inhibition Assays: To determine if the compound inhibits the biological activity of the target protein.

By integrating computational methods like molecular docking with experimental validation, researchers can accelerate the drug discovery process and gain a deeper understanding of molecular recognition.

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  • Royal Society of Chemistry. (n.d.). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Retrieved from New Journal of Chemistry. [Link]

  • Chen, S., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 356. [Link]

  • ResearchGate. (2025, October 12). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from ResearchGate. [Link]

  • Ferreira, I. C., et al. (2014). New Quinoxalines with Biological Applications. Journal of Chemistry and Chemical Engineering, 8(2), 159-164. [Link]

Sources

Navigating the Safe Handling of 2-((2-Aminoethyl)amino)ethanol (AEEA): A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

2-((2-Aminoethyl)amino)ethanol, with the molecular formula C4H12N2O, is a colorless to light yellow liquid with an ammonia-like odor.[1][2] It is a hygroscopic substance, meaning it readily absorbs moisture from the air.[3] A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is fundamental to designing safe storage and handling procedures. For instance, its relatively high flash point suggests a lower flammability hazard at standard room temperatures, but it is still combustible and can form explosive mixtures with air upon intense heating.[4][5]

Table 1: Physicochemical Properties of 2-((2-Aminoethyl)amino)ethanol

PropertyValueSource
CAS Number 111-41-1[1]
Molecular Formula C4H12N2O[1]
Molecular Weight 104.15 g/mol [1]
Appearance Colorless liquid[3]
Odor Ammonia-like[2]
Flash Point 129 °C (264.20 °F)[3]
Autoignition Temperature 368 °C (694.40 °F)[3]
Density 1.024 g/cm³ at 25 °C[4]
Water Solubility 1,000 g/l at 20 °C[4]

Hazard Identification and GHS Classification

AEEA is classified as a hazardous chemical and requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.

Signal Word: Danger[1][6]

Hazard Pictograms:

  • Corrosion: (Causes severe skin burns and eye damage)[6]

  • Health Hazard: (May cause allergy or asthma symptoms or breathing difficulties if inhaled; may damage the unborn child and is suspected of damaging fertility; may cause damage to organs through prolonged or repeated exposure)[6]

  • Exclamation Mark: (May cause an allergic skin reaction)[1][6]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1][6]

  • H317: May cause an allergic skin reaction.[1][6]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6]

  • H360Df: May damage the unborn child. Suspected of damaging fertility.[1][6]

  • H373: May cause damage to organs (Kidney) through prolonged or repeated exposure.[6]

The corrosive nature of AEEA is its most immediate and severe hazard.[3] Contact with skin or eyes can cause irreversible damage.[4] Furthermore, it is a sensitizer, meaning that repeated exposure can lead to allergic reactions in susceptible individuals.[6][7] The reproductive toxicity and potential for organ damage with repeated exposure underscore the importance of minimizing all routes of exposure.[1][6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring the safety of all personnel. The following guidelines are based on established safety data and best practices.

Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

  • Ventilation: Always handle AEEA in a well-ventilated area.[3] Use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[8] Local exhaust ventilation should be employed at the source of vapor or mist generation.[6]

  • Eyewash Stations and Safety Showers: Facilities where AEEA is stored or used must be equipped with readily accessible eyewash stations and safety showers.[3][8]

Personal Protective Equipment (PPE)

The selection and proper use of PPE provide a critical barrier between the handler and the chemical. The following diagram illustrates the recommended PPE for handling AEEA.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for AEEA Handling ppe_core Core PPE Requirement eye_face Eye and Face Protection (Tightly fitting safety goggles or face shield) ppe_core->eye_face Mandatory hand Hand Protection (Chemical-resistant gloves, e.g., Nitrile) ppe_core->hand Mandatory body Body Protection (Protective clothing, lab coat, apron) ppe_core->body Mandatory respiratory Respiratory Protection (Use NIOSH/MSHA approved respirator if ventilation is inadequate) ppe_core->respiratory Conditional (Risk Assessment Based)

Caption: Recommended Personal Protective Equipment for handling AEEA.

  • Eye and Face Protection: Wear tightly fitting safety goggles.[7] A face shield should also be used to provide additional protection against splashes.[9]

  • Hand Protection: Chemical-resistant gloves are mandatory.[9] Nitrile or latex gloves are often recommended.[10] Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Body Protection: Wear a lab coat, apron, or coveralls to prevent skin contact.[9] Contaminated clothing must be removed immediately and washed before reuse; contaminated shoes should be discarded.[3]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[8]

Storage Requirements

Proper storage is crucial to prevent accidental release and maintain the chemical's integrity.

  • Container: Keep the container tightly closed when not in use.[3][6] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

  • Location: Store in a cool, dry, and well-ventilated area designated as a corrosives storage area.[1][3] The storage area should be locked up or accessible only to authorized personnel.[6][7]

  • Moisture: Protect from moisture due to its hygroscopic nature.[3][6]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and cellulose nitrate, as it can react violently with these substances.[2][11]

Emergency Procedures and First-Aid Measures

In the event of an exposure or spill, immediate and appropriate action is critical. The following workflow outlines the initial steps for emergency response.

Emergency_Response cluster_first_aid First-Aid Measures spill Spill or Release Secure the area Wear appropriate PPE Contain the spill with inert material (e.g., sand, vermiculite) Collect and place in a suitable container for disposal Ventilate the area exposure Personal Exposure Immediately remove from source of exposure eye_contact Eye Contact Immediately flush with water for at least 30 minutes. [1] Hold eyelids open. Seek immediate medical attention. [2] exposure->eye_contact If in eyes skin_contact Skin Contact Immediately flush with plenty of water for at least 15 minutes. [1] Remove contaminated clothing. [2] Seek immediate medical attention. [1] exposure->skin_contact If on skin inhalation Inhalation Move to fresh air. [1] If breathing is difficult, give oxygen. Seek immediate medical attention. [2] exposure->inhalation If inhaled ingestion Ingestion Do NOT induce vomiting. [1] If conscious, give 2-4 cupfuls of milk or water. [1] Seek immediate medical attention. [2] exposure->ingestion If swallowed

Caption: Emergency response workflow for spills and personal exposure to AEEA.

Accidental Release Measures
  • Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth.[3] Place the absorbed material into a suitable, labeled container for disposal.[1]

  • Large Spills: Evacuate the area.[6] Prevent the spill from entering drains or waterways.[6] Dike the spill and collect the material for disposal.

  • General: Ensure adequate ventilation during cleanup.[3]

First-Aid Measures
  • Eye Contact: This is a medical emergency. Immediately flush the eyes with large amounts of water for at least 30 minutes, holding the eyelids open.[2][3] Do not allow the victim to rub their eyes.[3] Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Seek immediate medical attention.[3]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3] Do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[6]

Fire-Fighting Measures

While not readily flammable, AEEA will burn.

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[3][11]

  • Fire-Fighting Procedures: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4] Use a water spray to keep fire-exposed containers cool and prevent them from rupturing.[3]

  • Hazardous Combustion Products: Thermal decomposition can produce irritating and highly toxic gases, including carbon oxides and nitrogen oxides.[4][11]

Disposal Considerations

Dispose of AEEA and any contaminated materials as hazardous waste.[1] All disposal practices must be in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[7]

Toxicological and Health Effects

Exposure to AEEA can result in severe health consequences.

  • Acute Effects:

    • Eye Contact: Causes severe eye burns and potential for permanent corneal damage.[3]

    • Skin Contact: Causes severe skin burns.[1][3] It can be harmful if absorbed through the skin.[3]

    • Inhalation: Causes severe irritation and chemical burns to the respiratory tract, which can lead to sore throat, coughing, shortness of breath, and delayed pulmonary edema.[3]

    • Ingestion: Causes severe and potentially permanent damage to the digestive tract, including burns and possible perforation.[3]

  • Chronic Effects:

    • Sensitization: May cause allergic skin reactions and asthma-like symptoms upon repeated exposure.[1][6]

    • Reproductive Toxicity: May damage the unborn child and is suspected of impairing fertility.[1][6]

    • Organ Damage: May cause damage to the kidneys through prolonged or repeated exposure.[6]

Conclusion

2-((2-Aminoethyl)amino)ethanol is a valuable chemical intermediate with significant hazards. A thorough understanding of its properties and strict adherence to the safety protocols outlined in this guide are essential for its safe use in a research and development setting. By implementing appropriate engineering controls, consistently using personal protective equipment, and being prepared for emergencies, the risks associated with handling this substance can be effectively managed.

References

  • Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97% - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • Safety Data Sheet - Oriental Union Chemical Corporation. Retrieved from [Link]

  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol - Carl ROTH. Retrieved from [Link]

  • Hazardous Substance Fact Sheet - New Jersey Department of Health. (2008, October). Retrieved from [Link]

  • SAFETY DATA SHEET - Altex Coatings Ltd. Retrieved from [Link]

  • Safety Data Sheet - OSHAkits.com. Retrieved from [Link]

  • SAFETY DATA SHEET - FlexPro. (2015, June 24). Retrieved from [Link]

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Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of 2-Quinoxalinecarbaldehyde 4-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Quinoxalinecarbaldehyde 4-oxide. Quinoxaline derivatives are a significant class of heterocyclic compounds in pharmaceutical development, recognized for their diverse biological activities.[1] The N-oxide moiety, in particular, can be crucial for the compound's therapeutic effect and metabolic profile. Consequently, a reliable analytical method is essential for quality control, stability testing, and formulation development. This guide provides a comprehensive protocol developed from first principles, including the rationale for chromatographic parameter selection, a complete method validation protocol as per International Council for Harmonisation (ICH) guidelines, and a forced degradation study to ensure specificity.

Analyte Properties & Chromatographic Strategy

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.[2]

Analyte: 2-Quinoxalinecarbaldehyde 4-oxide Molecular Formula: C₉H₆N₂O₂ Molecular Weight: 174.16 g/mol

The structure consists of a quinoxaline core, an aromatic heterocyclic system, which imparts significant UV absorbance.[3] The presence of the aldehyde group and, critically, the polar N-oxide group, governs its chromatographic behavior. The N-oxide group increases the molecule's polarity compared to the parent quinoxaline and introduces a basic site that can be protonated. This makes pH a critical parameter in controlling retention and peak shape.

Based on this structure, the following strategic choices were made:

  • Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) was selected as the primary choice. This technique is ideal for separating moderately polar organic molecules and is a mainstay in pharmaceutical analysis for its robustness and reproducibility.[4]

  • Stationary Phase: A C18 (octadecyl-silica) column is the most common starting point for RP-HPLC method development due to its wide applicability and hydrophobic character.[4] It is expected to provide adequate retention for the aromatic quinoxaline ring system.

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier like acetonitrile (ACN) or methanol is standard. Acetonitrile was chosen for its lower viscosity and favorable UV transparency. To ensure consistent peak shape and retention time, controlling the pH of the mobile phase is crucial. A slightly acidic pH (e.g., 3-4) will ensure the N-oxide nitrogen is consistently protonated, preventing peak tailing that can occur from mixed-mode interactions with residual silanols on the stationary phase.

  • Detection: The extended aromatic system of the quinoxaline N-oxide core is expected to have strong UV absorbance.[5] A UV-Vis or Photodiode Array (PDA) detector is therefore the ideal choice. A PDA detector offers the advantage of acquiring the full UV spectrum, which is invaluable for peak purity assessment and identifying co-eluting impurities.

HPLC Method Development Workflow

The development of this method followed a logical, stepwise approach to optimize the separation of 2-Quinoxalinecarbaldehyde 4-oxide from potential impurities and degradation products.

MethodDevelopmentWorkflow Start Start: Analyte Characterization Column Column Selection (Rationale: Versatility) Selected: C18, 5µm, 4.6x150mm Start->Column MobilePhase Mobile Phase Screening (Rationale: Polarity & UV Cutoff) Selected: ACN / Water Column->MobilePhase pH_Opt pH Optimization (Rationale: Improve Peak Shape) Selected: pH 3.0 with Formic Acid MobilePhase->pH_Opt Gradient_Opt Gradient Optimization (Rationale: Reduce Run Time, Resolve Impurities) Selected: 5-95% ACN over 15 min pH_Opt->Gradient_Opt Detector Detector Wavelength Selection (Rationale: Maximize Sensitivity) Selected: λmax from PDA Scan Gradient_Opt->Detector Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Detector->Validation Final Final Stability-Indicating Method Validation->Final

Caption: Workflow for HPLC Method Development.

Recommended HPLC Protocol

This protocol details the optimized conditions for the quantification of 2-Quinoxalinecarbaldehyde 4-oxide.

ParameterRecommended Condition
Instrumentation HPLC or UPLC system with a PDA or UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
22.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength Monitor at λmax (determined from spectrum, likely ~240-260 nm and ~350 nm)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Protocol Steps:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

    • Degas both mobile phases using an appropriate method (e.g., sonication or online degasser).

  • Standard Solution Preparation:

    • Prepare a stock solution of 2-Quinoxalinecarbaldehyde 4-oxide at 1.0 mg/mL in the sample diluent.

    • From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL by diluting with the sample diluent.

  • System Equilibration:

    • Purge the HPLC system with the new mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent), followed by the standard solution, and then the samples. It is recommended to inject a standard periodically to monitor system suitability.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6][7] The validation should demonstrate specificity, linearity, accuracy, precision, and robustness.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from blank, placebo, and known degradation products. Peak purity index should be >0.995.
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (RSD%) - Repeatability (Intra-day): RSD ≤ 1.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 2.0% when analyzed on different days by different analysts.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 with acceptable precision (RSD ≤ 10%).
Robustness RSD ≤ 2.0% after deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2).[2]

Forced Degradation Protocol

To establish the stability-indicating nature of the method, forced degradation studies must be performed.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the resulting degradation products can be separated from the parent peak.[9]

ForcedDegradation Analyte 2-Quinoxalinecarbaldehyde 4-oxide Acid Acid Hydrolysis (0.1M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1M NaOH, RT) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (80°C, solid state) Analyte->Thermal Photo Photolytic (ICH Q1B light exposure) Analyte->Photo DP1 Degradation Products Acid->DP1 Base->DP1 Oxidation->DP1 Thermal->DP1 Photo->DP1

Caption: Conceptual Forced Degradation Pathways.

Protocol Steps:

A stock solution of the analyte (e.g., 1 mg/mL) should be subjected to the following conditions. Samples should be taken at various time points (e.g., 2, 4, 8, 24 hours), neutralized if necessary, diluted to the target concentration, and analyzed by the HPLC method.

  • Acid Hydrolysis: Mix the analyte solution with an equal volume of 0.1 M HCl. Keep the mixture in a water bath at 60°C.

  • Base Hydrolysis: Mix the analyte solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature.

  • Oxidative Degradation: Mix the analyte solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature, protected from light.[9]

  • Thermal Degradation: Expose the solid powder of the analyte to dry heat at 80°C in a calibrated oven.

  • Photolytic Degradation: Expose the analyte solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[10] A control sample should be kept in the dark.

For all stressed samples, the chromatograms should be evaluated for the appearance of new peaks, the retention time of the main peak, and the peak purity of the main peak using a PDA detector. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantification of 2-Quinoxalinecarbaldehyde 4-oxide. The use of a standard C18 column and a simple formic acid-modified mobile phase makes the method easily transferable to any modern quality control laboratory. The comprehensive validation protocol and the integrated forced degradation study ensure that the method is stability-indicating and complies with stringent regulatory expectations, making it suitable for the analysis of bulk drug substances and finished pharmaceutical products throughout the development lifecycle.

References

  • Pharma Stability. (n.d.). Forced Degradation Playbook. Retrieved from [Link]

  • Shinde, P., & Kategaonkar, A. H. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(10), 153-161.
  • PCI. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Rajmane, A. D., & Shinde, K. P. (2019). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 9(3), 133-139.
  • Ahmad, M., & Kamal, A. (1967). STUDIES ON HETEROCYCLICS - Part I.-The Ultraviolet Spectra of Some Quinoxaline Derivatives. Pakistan Journal of Scientific and Industrial Research, 10(3), 143-147.
  • Wang, J., et al. (2017). Determination of marker residues of quinoxaline-1,4-di-N-oxides and its prototype identification by liquid chromatography tandem mass spectrometry. Food Chemistry, 217, 439-446.
  • Pala, R., et al. (2011). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 16(9), 7446-7459.
  • Elder, D. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]

  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • PubChem. (n.d.). 2-Quinolinecarboxaldehyde. Retrieved from [Link]

  • Carta, A., et al. (2011). Studies on log Po/w of quinoxaline di-N-oxides: a comparison of RP-HPLC experimental and predictive approaches. PubMed. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lookchem. (2022, August 4). Studies on quinoxaline N-oxides. VI. Observations on ultraviolet spectra of 2-phenyl- and 2-alkyl-3-phenylquinoxalines. Retrieved from [Link]

  • HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV‐Vis absorption and (B) emission spectra of the three.... Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Indian Academy of Sciences. (2017). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Journal of Chemical Sciences, 129(7), 1063-1077.
  • NIST. (n.d.). Quinoline-2-carboxaldehyde. Retrieved from [Link]

  • Büchi, J., Perlia, X., & Preiswerk, M. A. (1966). [Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids and -4-carboxylic acid esters]. Pharmaceutica Acta Helvetiae, 41(3), 164-175.

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Use of 2-Quinoxalinecarbaldehyde 4-oxide as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Quinoxalinecarbaldehyde 4-Oxide as a Strategic Intermediate in Organic Synthesis

Executive Summary

2-Quinoxalinecarbaldehyde 4-oxide (alongside its 1,4-dioxide analog) serves as a highly versatile, bifunctional intermediate in the synthesis of advanced heterocyclic therapeutics. The molecule combines a highly electrophilic C2-formyl group with a polar N-oxide moiety. This unique electronic topology makes it an indispensable building block for developing bioreductive prodrugs, potent antibacterial agents (such as Carbadox analogs), and heteroaryl nitrones used as free radical spin traps. This application note details the mechanistic rationale, optimized synthetic workflows, and self-validating protocols for utilizing this intermediate in drug discovery.

Chemical Profile & Reactivity Dynamics

The synthetic utility of 2-quinoxalinecarbaldehyde 4-oxide stems from two synergistic structural features:

  • Hyper-Electrophilic Carbonyl: The aldehyde group is heavily activated by the electron-withdrawing nature of the pyrazine ring and the adjacent N-oxide dipole. This allows for rapid, high-yield condensation reactions with various nucleophiles (hydrazines, hydroxylamines, active methylenes) often without the need for harsh Lewis acid catalysis.

  • N-Oxide Dipole Directing Effects: The N-oxide group not only enhances the electrophilicity of the adjacent carbonyl but also stabilizes transition states during condensation via dipole-dipole interactions. In biological systems, this N-oxide acts as a bioreductive trigger, generating cytotoxic radicals in hypoxic environments (e.g., solid tumors or bacterial cells)1.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways branching from the 2-quinoxalinecarbaldehyde 4-oxide core.

G A 2-Methylquinoxaline 4-oxide B 2-Quinoxalinecarbaldehyde 4-oxide (Core Intermediate) A->B SeO2 Oxidation (Dioxane/H2O) C Carbazates / Hydrazones (Antibacterial Agents) B->C Methyl Carbazate (AcOH, MeOH) D Heteroaryl Nitrones (Spin Traps / Antifungals) B->D Hydroxylamines (NaHCO3, EtOH) E Knoevenagel Adducts (Kinase Inhibitors) B->E Active Methylene (Piperidine)

Divergent synthetic pathways utilizing 2-Quinoxalinecarbaldehyde 4-oxide as a core intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-Quinoxalinecarbaldehyde 4-oxide via Riley Oxidation Causality & Validation: The synthesis relies on the Riley oxidation of 2-methylquinoxaline 4-oxide (typically derived from the 2). Selenium dioxide (SeO₂) specifically targets the activated allylic/benzylic-type methyl group. The reaction is self-validating: as the oxidation proceeds, soluble SeO₂ is reduced to elemental selenium, which precipitates as a black solid, providing a clear visual cue of reaction progress.

  • Preparation: Suspend SeO₂ (1.4 equivalents) in a mixture of 1,4-dioxane and water (50:1 v/v). Heat the mixture to reflux until the SeO₂ fully dissolves.

  • Addition: Slowly add 2-methylquinoxaline 4-oxide (1.0 equivalent) to the boiling solution.

  • Reaction: Maintain reflux for 2–4 hours. Monitor via TLC (Dichloromethane:Methanol 95:5). The product aldehyde will show a lower Rf value due to increased polarity.

  • Workup: Filter the hot mixture through a pad of Celite to remove the black elemental selenium precipitate.

  • Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude residue from ethanol to yield the pure aldehyde as a yellow crystalline solid.

Protocol B: Synthesis of Heteroaryl Nitrones (Spin Traps) Causality & Validation: Nitrones are synthesized via the condensation of the aldehyde with N-substituted hydroxylamines. A mild base (NaHCO₃) is used to neutralize the hydroxylamine hydrochloride salt without triggering aldol-type side reactions of the aldehyde. The N-oxide on the quinoxaline ring extends the half-life of the resulting nitrone spin adducts by delocalizing the unpaired electron 3.

  • Preparation: Dissolve 2-quinoxalinecarbaldehyde 4-oxide (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add N-tert-butylhydroxylamine hydrochloride (1.2 eq) and NaHCO₃ (1.5 eq) to the solution.

  • Reaction: Stir the suspension at 60 °C for 4 hours. The generation of CO₂ gas indicates the neutralization of the hydrochloride salt, validating the activation of the nucleophile.

  • Workup: Evaporate the solvent, partition the residue between ethyl acetate and water, and extract the organic layer.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography to isolate the nitrone.

Protocol C: Synthesis of Antibacterial Carbazates (Carbadox Analogs) Causality & Validation: Condensation with methyl carbazate yields hydrazone derivatives. Glacial acetic acid acts as a catalyst by protonating the highly electrophilic aldehyde, facilitating nucleophilic attack. This protocol is self-validating through Le Chatelier's principle: the resulting carbazate product is highly insoluble in cold methanol and precipitates out, driving the equilibrium to completion and simplifying isolation 4.

  • Preparation: Dissolve the aldehyde intermediate in minimal warm methanol.

  • Reagent Addition: Add methyl carbazate (1.1 eq) followed by 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 3 hours. A bright yellow/orange precipitate will begin to form within the first 30 minutes.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation.

  • Purification: Filter the solid, wash with ice-cold methanol, and dry under vacuum to obtain the analytically pure carbazate.

Quantitative Data & Derivative Profiling

The table below summarizes the reaction parameters and applications for the primary derivative classes synthesized from 2-quinoxalinecarbaldehyde 4-oxide.

Derivative ClassReagentsCatalyst / BaseYield (%)Mechanistic RationalePrimary Application
Heteroaryl Nitrones N-t-ButylhydroxylamineNaHCO₃75–85Base liberates free hydroxylamine; N-oxide stabilizes the nitrone dipole.Free radical spin traps, Antifungals
Carbazates / Hydrazones Methyl carbazateGlacial Acetic Acid80–92Acid catalysis activates the aldehyde; product insolubility drives equilibrium.Veterinary antibacterials (Carbadox analogs)
Knoevenagel Adducts MalononitrilePiperidine65–80Base deprotonates active methylene; electrophilic aldehyde undergoes rapid addition.Kinase inhibitors, Fluorescent probes
Thiazolidinones Amines + Thioglycolic acidNone (One-pot)60–75Initial Schiff base formation followed by intramolecular cyclization.Antimycobacterial agents

References

  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Source: thieme-connect.
  • Title: Carbadox (Technical Grade)

Sources

Application Note: Elucidating the Gas-Phase Fragmentation of 2-Quinoxalinecarbaldehyde 4-oxide using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometry fragmentation analysis of 2-Quinoxalinecarbaldehyde 4-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail a proposed fragmentation pathway based on established chemical principles for quinoxaline N-oxides and provide a robust, step-by-step protocol for analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This guide is intended for researchers and drug development professionals requiring detailed structural elucidation and characterization of quinoxaline derivatives.

Introduction

Quinoxaline N-oxides are an important class of N-heterocyclic compounds, with the N-oxide moiety often imparting unique biological activities and chemical properties.[1] Their characterization is crucial for understanding structure-activity relationships (SAR) and for quality control in synthetic chemistry. 2-Quinoxalinecarbaldehyde 4-oxide combines the quinoxaline core with a reactive aldehyde group and a directing N-oxide functionality, making it a versatile synthetic intermediate.

Mass spectrometry is a cornerstone technique for molecular characterization, providing not only accurate molecular weight but also profound structural insights through controlled fragmentation.[2] For N-oxide containing molecules, mass spectrometry is particularly adept at confirming the presence and position of the N-oxide group, which displays characteristic fragmentation patterns, such as the neutral loss of an oxygen atom or a hydroxyl radical.[3][4]

This document outlines the expected fragmentation behavior of 2-Quinoxalinecarbaldehyde 4-oxide under Collision-Induced Dissociation (CID) and provides a detailed experimental protocol for its analysis using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.

Predicted Fragmentation Pathways

The gas-phase chemistry of 2-Quinoxalinecarbaldehyde 4-oxide upon protonation ([M+H]⁺) is dictated by its three key structural features: the N-oxide group, the carbaldehyde substituent, and the underlying quinoxaline ring system. Soft ionization techniques like Electrospray Ionization (ESI) are ideal for generating the intact protonated molecule for subsequent MS/MS analysis.[2][5]

The primary and most diagnostic fragmentation pathway for N-oxides involves the N-O bond.[6] Under CID conditions, the protonated molecule is expected to readily lose the oxygen atom (16 Da) or an OH radical (17 Da).[3][7] Subsequent fragmentation would then involve the aldehyde group and the quinoxaline ring.

Key predicted fragmentation steps include:

  • N-Oxide Fragmentation: The most characteristic pathway is the neutral loss of an oxygen atom, yielding the [M+H-O]⁺ ion.[3][6] Another common pathway for N-oxides is the elimination of a hydroxyl radical (•OH), resulting in the [M+H-OH]⁺ ion.[3]

  • Aldehyde Fragmentation: The formyl group (-CHO) can lose carbon monoxide (CO), a neutral loss of 28 Da. This can occur from the precursor ion or from subsequent fragments.

  • Quinoxaline Ring Fragmentation: The stable quinoxaline ring can undergo fragmentation by losing small, stable molecules. A characteristic loss from the quinoxaline core is hydrogen cyanide (HCN), a neutral loss of 27 Da.[8][9]

These pathways are visualized in the fragmentation scheme below.

G cluster_main Proposed ESI-MS/MS Fragmentation of 2-Quinoxalinecarbaldehyde 4-oxide precursor [M+H]⁺ m/z 175.0507 C₉H₇N₂O₂⁺ frag1 [M+H-O]⁺ m/z 159.0558 C₉H₇N₂O⁺ precursor->frag1 - O (16 Da) frag2 [M+H-OH]⁺ m/z 158.0480 C₉H₆N₂O⁺ precursor->frag2 - •OH (17 Da) frag3 [M+H-O-CO]⁺ m/z 131.0609 C₈H₇N₂⁺ frag1->frag3 - CO (28 Da) frag4 [M+H-O-HCN]⁺ m/z 132.0498 C₈H₆NO⁺ frag1->frag4 - HCN (27 Da)

Caption: Proposed fragmentation pathway for protonated 2-Quinoxalinecarbaldehyde 4-oxide.

Summary of Expected Ions

High-resolution mass spectrometry (HRMS) is critical for assigning unambiguous elemental compositions to each observed fragment, thereby validating the proposed fragmentation pathways.

m/z (Calculated) Elemental Composition Proposed Identity Neutral Loss Notes
175.0507C₉H₇N₂O₂⁺[M+H]⁺-Precursor Ion
159.0558C₉H₇N₂O⁺[M+H-O]⁺O (15.9949 Da)Diagnostic for N-oxide functionality[4][6]
158.0480C₉H₆N₂O⁺[M+H-OH]⁺•OH (17.0027 Da)Characteristic N-oxide fragmentation[3]
131.0609C₈H₇N₂⁺[M+H-O-CO]⁺CO (27.9949 Da)Loss of carbon monoxide from the aldehyde
132.0498C₈H₆NO⁺[M+H-O-HCN]⁺HCN (27.0109 Da)Characteristic loss from quinoxaline ring[9]
104.0500C₇H₆N⁺[M+H-O-CO-HCN]⁺HCN (27.0109 Da)Subsequent loss from the quinoxaline fragment

Experimental Protocol

This protocol is designed for a standard LC-MS system equipped with an ESI source and a high-resolution tandem mass analyzer (e.g., Q-TOF, Orbitrap).

Materials and Reagents
  • Analyte: 2-Quinoxalinecarbaldehyde 4-oxide

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water

  • Acid: Optima™ LC/MS grade Formic Acid (0.1% v/v solution in water and organic solvent)

  • Equipment: 1.5 mL HPLC vials, 0.22 µm syringe filters

Sample Preparation

The goal of sample preparation is to create a clean, dilute solution suitable for ESI to prevent source contamination and ion suppression.

  • Stock Solution: Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:1000 with 50:50 acetonitrile:water containing 0.1% formic acid to yield a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulates.[8]

Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

  • Method: Direct infusion or Liquid Chromatography (for complex mixtures).

    • Direct Infusion: Infuse the working solution at a flow rate of 5-10 µL/min.

    • LC Method (Optional):

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Flow Rate: 0.3 mL/min.

      • Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min.

  • Mass Spectrometer Parameters (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI)[2]

    • Ion Polarity: Positive

    • Capillary Voltage: 3.5 – 4.5 kV

    • Source Temperature: 120 – 150 °C

    • Desolvation Temperature: 350 – 450 °C

    • Nebulizer Gas (N₂): 3 – 5 Bar

    • Drying Gas (N₂): 8 – 12 L/min

  • Data Acquisition:

    • MS¹ Scan:

      • Mass Range: m/z 50 – 500

      • Acquisition Mode: Full Scan, High Resolution

    • MS² (Tandem MS) Scan:

      • Precursor Ion: m/z 175.05 (use an isolation window of ± 0.5 Da)

      • Activation: Collision-Induced Dissociation (CID)

      • Collision Gas: Argon

      • Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV). This is crucial as different fragmentation pathways are favored at different energy levels, ensuring all significant fragments are observed.

Experimental Workflow Visualization

G cluster_workflow Analytical Workflow prep 1. Sample Preparation (1 µg/mL in ACN/H₂O + 0.1% FA) analysis 2. LC-MS/MS Analysis (ESI+, High Resolution) prep->analysis ms1 3. MS¹ Scan (Confirm Precursor m/z 175.0507) analysis->ms1 ms2 4. MS² Scan (CID) (Generate Fragment Ions) ms1->ms2 data 5. Data Analysis (Correlate fragments with proposed structures) ms2->data

Caption: Standard workflow for fragmentation analysis of a pure substance.

Data Analysis and Interpretation

  • Confirm the Precursor Ion: In the MS¹ spectrum, locate the peak corresponding to the protonated molecule at m/z 175.0507. Verify that its measured accurate mass is within 5 ppm of the calculated mass and that its isotopic pattern matches the theoretical pattern for C₉H₇N₂O₂⁺.

  • Analyze the MS² Spectrum: Examine the tandem mass spectrum for the fragment ions predicted in Section 3.

  • Assign Fragment Structures: Use the accurate mass measurements of the fragment ions to confirm their elemental compositions. For example, the prominent fragment at m/z 159.0558 should have an accurate mass consistent with C₉H₇N₂O⁺.

  • Validate Pathways: The presence of key fragments (e.g., m/z 159 and 158) provides strong evidence for the N-oxide functionality. The subsequent losses of CO and HCN confirm the presence of the aldehyde and the quinoxaline core, respectively.

Conclusion

The mass spectrometric analysis of 2-Quinoxalinecarbaldehyde 4-oxide is characterized by a predictable and informative fragmentation pattern. The primary cleavages involving the N-oxide group provide a diagnostic signature for this class of compounds. By employing high-resolution tandem mass spectrometry with collision-induced dissociation, one can confidently confirm the molecular structure and gain detailed insights into its gas-phase chemistry. The protocol described herein provides a robust framework for the reliable and accurate structural characterization of this and related quinoxaline N-oxide derivatives, serving as an essential tool for researchers in synthetic and medicinal chemistry.

References

  • BenchChem. (2025).
  • Kralj, B., et al. (n.d.). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. [Link]

  • Yadav, P., et al. (2014). Fragmentation of the quinoxaline N-oxide bond to the •OH radical upon one-electron bioreduction. Royal Society of Chemistry. [Link]

  • El-Fattah, M. E.-A., et al. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. PubMed. [Link]

  • Sheng, L., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]

  • Yadav, P., et al. (2014). Fragmentation of the quinoxaline N-oxide bond to the ˙OH radical upon one-electron bioreduction. PubMed. [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. [Link]

  • El-Fattah, M. E.-A., et al. (n.d.). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. ResearchGate. [Link]

  • Tong, W., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • El-Emary, T. I. (n.d.). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC 2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Assiut University Bulletin of Chemistry. [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Gany, A. F., et al. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry. [Link]

  • El-Bannany, A. A., et al. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. [Link]

Sources

In vivo efficacy testing protocols for 2-Quinoxalinecarbaldehyde 4-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Efficacy Testing Protocols for 2-Quinoxalinecarbaldehyde 4-Oxide and QdNO Derivatives

Executive Summary & Rationale

The development of bioreductive prodrugs has revolutionized the targeted treatment of hypoxic microenvironments, specifically in the contexts of non-replicating Mycobacterium tuberculosis (Mtb) and solid tumor oncology. 2-Quinoxalinecarbaldehyde 4-oxide and its broader class of Quinoxaline 1,4-di-N-oxides (QdNOs) represent a highly potent scaffold[1]. These compounds remain relatively inert under normoxic conditions but undergo rapid enzymatic reduction under low oxygen tension, generating cytotoxic free radicals that induce irreversible DNA damage[2].

Because the efficacy of 2-Quinoxalinecarbaldehyde 4-oxide is entirely dependent on the spatial and physiological constraints of hypoxia, standard in vitro normoxic assays fail to predict clinical outcomes. As a Senior Application Scientist, I have designed this protocol guide to establish self-validating in vivo workflows . These protocols ensure that the pharmacokinetic (PK) and pharmacodynamic (PD) evaluations of QdNOs are conducted in models that accurately replicate the hypoxic granulomas of TB[3] or the necrotic cores of solid tumors[4].

Mechanistic Causality: The Bioreduction Pathway

To understand the in vivo experimental design, one must first understand the causality of QdNO activation. The N-oxide functional groups of 2-Quinoxalinecarbaldehyde 4-oxide act as an oxygen-sensitive trigger[1]. In the presence of specific oxidoreductases (e.g., deazaflavin-dependent nitroreductase Ddn in mycobacteria, or Cytochrome P450 reductases in mammalian tumors), the compound is reduced. Oxygen competitively inhibits this reduction; thus, the cytotoxic radical intermediates are only sustained in hypoxic zones (pO₂ < 1%)[3][4].

G Prodrug 2-Quinoxalinecarbaldehyde 4-oxide (Prodrug) Radical Cytotoxic Free Radicals (N-O Cleavage) Prodrug->Radical Enzymatic Bioreduction Hypoxia Hypoxic Microenvironment (pO2 < 1%) Enzyme Oxidoreductases (e.g., Ddn, CYP450) Hypoxia->Enzyme Activates/Upregulates Enzyme->Radical Catalyzes DNA DNA Strand Breaks & Oxidative Damage Radical->DNA Oxidative Stress Death Pathogen Clearance / Tumor Apoptosis DNA->Death Irreversible Damage

Fig 1: Bioreductive activation pathway of 2-Quinoxalinecarbaldehyde 4-oxide under hypoxia.

Experimental Protocols: Self-Validating Systems

Protocol A: Low-Dose Aerosol Murine Tuberculosis Model

Objective: Evaluate the bactericidal activity of 2-Quinoxalinecarbaldehyde 4-oxide against non-replicating Mtb adapted to low-oxygen conditions[3][5]. Why this model? Intravenous or intraperitoneal Mtb infections do not form the dense, hypoxic granulomas required to activate QdNOs. The low-dose aerosol model mimics human pulmonary TB, providing the necessary microenvironment for prodrug activation[3].

  • Step 1: Aerosol Infection & Granuloma Maturation

    • Action: Infect female BALB/c mice via an inhalation exposure system calibrated to deliver ~100 CFU of Mtb H37Rv per lung.

    • Causality: A low initial dose ensures a slow, natural progression of the adaptive immune response.

    • Validation: Wait 21 days post-infection before treatment. This 3-week window is critical; it allows the immune system to encapsulate the bacteria into granulomas, creating the hypoxic core necessary for QdNO bioreduction. Euthanize 3 mice at Day 21 to validate baseline CFU counts (~10⁶ CFU/lung).

  • Step 2: Dosing Strategy & Internal Controls

    • Action: Administer 2-Quinoxalinecarbaldehyde 4-oxide via oral gavage (e.g., 50–100 mg/kg) suspended in 0.5% carboxymethylcellulose.

    • Causality: Oral administration tests the compound's systemic bioavailability and its ability to penetrate the thick fibrotic rim of the granuloma[3].

    • Validation: Include a Vehicle Control group (negative control) and an Isoniazid (INH) 25 mg/kg group (positive control). INH targets replicating bacteria, providing a comparative baseline for QdNO's efficacy against non-replicating, hypoxic bacteria.

  • Step 3: Efficacy Readouts (CFU Enumeration)

    • Action: At Day 50, euthanize the mice. Homogenize lungs and spleens, plate serial dilutions on Middlebrook 7H11 agar, and incubate for 3-4 weeks.

    • Causality: Plating both lung and spleen tissue differentiates between localized pulmonary efficacy and the prevention of systemic dissemination[3].

Protocol B: Hypoxic Solid Tumor Xenograft Model

Objective: Assess the selective cytotoxicity of the compound against hypoxic tumor cells[1][4]. Why this model? Rapidly dividing tumor cells outgrow their blood supply, creating regions of profound hypoxia. QdNOs exploit this by acting as hypoxia-activated prodrugs (HAPs)[4].

  • Step 1: Subcutaneous Implantation & Maturation

    • Action: Inject 5 × 10⁶ HCT116 (human colon carcinoma) cells subcutaneously into the right flank of athymic nude mice.

    • Causality: Subcutaneous models allow for precise caliper measurements. Tumors must be allowed to grow to a volume of at least 400–500 mm³ before treatment. Treating too early (when tumors are small and well-oxygenated) will result in false negatives, as the QdNO will not be activated.

  • Step 2: Administration & Hypoxia Labeling

    • Action: Administer the QdNO compound intravenously. Two hours prior to tumor harvest, inject Pimonidazole (60 mg/kg IP).

    • Causality: Pimonidazole forms adducts exclusively in cells with pO₂ < 10 mmHg. This is a critical self-validating step: it allows you to definitively prove that cell death occurred specifically in the hypoxic zones.

  • Step 3: Ex Vivo Histological Analysis

    • Action: Excise the tumor, section, and perform dual-immunohistochemistry (IHC). Stain for Pimonidazole (hypoxia) and Cleaved Caspase-3 (apoptosis).

    • Causality: A successful QdNO will show a direct spatial overlap between Pimonidazole-positive regions and Caspase-3-positive regions, validating the hypoxia-selective mechanism of action.

Quantitative Data Presentation

To establish baseline expectations for 2-Quinoxalinecarbaldehyde 4-oxide and related QdNOs, the following table synthesizes typical in vivo and in vitro benchmarks derived from structure-activity relationship (SAR) studies[2][6].

ParameterNormoxic Conditions (pO₂ ~21%)Hypoxic Conditions (pO₂ < 1%)Fold Difference / Efficacy ShiftClinical Relevance
Mtb MIC (In Vitro) > 50 µg/mL0.4 – 1.25 µg/mL~40x to 125x more potentHighly active against latent/non-replicating TB[2].
Tumor IC₅₀ (In Vitro) > 100 µM5 – 10 µM~10x to 20x more potentSpares healthy, oxygenated tissue, reducing systemic toxicity[1].
Lung CFU Reduction N/A (No granulomas)> 2.0 log₁₀ reductionSignificant drop vs. vehicleProves penetration into the necrotic granuloma core[3].
Systemic Toxicity (MTD) N/A> 500 mg/kg (Mice)High toleranceLow off-target DNA damage due to lack of normoxic activation[2].

References

  • Efficacy of quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives in experimental tuberculosis. Antimicrobial Agents and Chemotherapy (2008). URL:[Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI Molecules (2023). URL:[Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Chemistry / PMC (2014). URL:[Link]

  • Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities. Current Medicinal Chemistry (2005). URL:[Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. Pharmaceuticals (2023). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields in 2-Quinoxalinecarbaldehyde 4-Oxide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the synthesis of quinoxaline N-oxides. Synthesizing 2-quinoxalinecarbaldehyde 4-oxide (and its 1,4-dioxide analogs) is a critical step in developing chemotherapeutic, antibacterial, and antiprotozoal agents like Carbadox and Cyadox .

The most reliable synthetic route involves the Riley oxidation of 2-methylquinoxaline 4-oxide using selenium dioxide (SeO₂), or assembling the core via the Beirut reaction . However, researchers frequently encounter yield-limiting issues such as incomplete conversion, over-oxidation, and product sequestration. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to maximize your reaction yield.

Section 1: Root-Cause Troubleshooting Guide

Issue 1: Low Yield Due to Incomplete Conversion (<50%)

  • Symptom: TLC or LC-MS shows significant unreacted 2-methylquinoxaline 4-oxide starting material after 12 hours of reflux.

  • Causality: The Riley oxidation mechanism requires the initial enolization of the 2-methyl group, followed by electrophilic attack by SeO₂. The electron-withdrawing nature of the N-oxide ring makes this methyl group less reactive. If the solvent does not support a high enough reaction temperature, the activation energy barrier for enolization is not met.

  • Actionable Fix: Avoid low-boiling solvents like ethanol. Use anhydrous 1,4-dioxane as the solvent to maintain a vigorous reflux at 100 °C . Ensure your SeO₂ is strictly anhydrous, and increase the stoichiometry to 1.5–2.0 equivalents.

Issue 2: Product Loss via Over-Oxidation to Carboxylic Acid

  • Symptom: Formation of a highly polar side product (quinoxaline-2-carboxylic acid 4-oxide) that remains in the aqueous phase during extraction, drastically lowering the isolated yield of the aldehyde.

  • Causality: Prolonged heating or excessive SeO₂ drives the newly formed aldehyde to undergo further oxidation. Because the N-oxide ring is highly electron-deficient, the target aldehyde is highly susceptible to hydration (forming a gem-diol), which is rapidly oxidized to the carboxylic acid by any remaining SeO₂.

  • Actionable Fix: Strictly monitor the reaction via TLC (EtOAc/Hexane). Quench the reaction immediately upon consumption of the starting material (typically between 8–12 hours). Never exceed 2.0 equivalents of SeO₂.

Issue 3: Poor Recovery During Work-Up (Selenium Emulsions)

  • Symptom: Difficult phase separation during liquid-liquid extraction; the target product is trapped in a stubborn red/black colloidal suspension.

  • Causality: The reduction of SeO₂ yields elemental selenium (Se(0)). In ethyl acetate/water mixtures, fine Se(0) particulates act as an emulsifier, creating a colloidal trap that sequesters the hydrophobic target molecule.

  • Actionable Fix: Do not proceed directly to aqueous extraction. First, cool the reaction mixture and filter it through a tightly packed pad of Celite to remove bulk Se(0). Wash the Celite pad thoroughly with hot ethyl acetate to elute any adsorbed product before aqueous washing.

Section 2: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters and isolated yields, validating the choice of 1,4-dioxane and strict stoichiometric control.

SolventSeO₂ (Equivalents)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Impurity
Ethanol1.178 (Reflux)244530Unreacted SM
1,4-Dioxane1.1100 (Reflux)167555Unreacted SM
1,4-Dioxane 2.0 100 (Reflux) 12 >95 72 None (Optimal)
1,4-Dioxane3.0100 (Reflux)24>9940Carboxylic Acid

(Data synthesized from standard protocol optimizations for formylquinoxaline derivatives )

Section 3: Validated Experimental Protocol (SOP)

Step-by-Step Methodology: Synthesis of 2-Quinoxalinecarbaldehyde 4-Oxide

This protocol is designed as a self-validating system; step 4 is critical for preventing the emulsion issues described in the troubleshooting section.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylquinoxaline 4-oxide (1.0 eq, 5.68 mmol) in anhydrous 1,4-dioxane (10.0 mL).

  • Reagent Addition: Add anhydrous selenium dioxide (SeO₂) (2.0 eq, 11.4 mmol) to the solution in one single portion.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere. Stir vigorously for 12 hours. Validate completion by TLC (eluent: 1:1 Hexane/Ethyl Acetate) .

  • Quenching & Filtration (Critical): Cool the reaction mixture to room temperature. Filter the dark suspension through a tightly packed Celite pad to remove precipitated red/black elemental selenium. Rinse the pad with ethyl acetate (3 × 15 mL).

  • Extraction: Pour the filtrate into ice-cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with Hexane/Ethyl Acetate gradients) to afford the pure 2-quinoxalinecarbaldehyde 4-oxide as a yellow solid (Expected yield: ~72%).

Section 4: Mechanistic and Workflow Visualizations

Mechanism Start 2-Methylquinoxaline 4-oxide Enol Enol Tautomer (Activated State) Start->Enol Tautomerization Reagent SeO2 (2.0 eq) 1,4-Dioxane, 100°C Intermediate Selenium Ester Intermediate Reagent->Intermediate Riley Oxidation Enol->Reagent Electrophilic Attack Product 2-Quinoxalinecarbaldehyde 4-oxide Intermediate->Product Elimination of Se(0) SideProduct Quinoxaline-2-carboxylic acid 4-oxide Product->SideProduct Over-oxidation (Excess SeO2)

Mechanistic pathway of Riley oxidation of 2-methylquinoxaline 4-oxide to the target aldehyde.

Workflow N1 Reaction Setup (SeO2 + Dioxane) N2 Reflux (100°C) Monitor via TLC N1->N2 N3 Celite Filtration (Remove Se(0)) N2->N3 N4 Extraction (EtOAc/H2O) N3->N4 N5 Silica Column Purification N4->N5

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Section 5: Frequently Asked Questions (FAQs)

Q: Why do we synthesize the N-oxide instead of oxidizing the bare quinoxaline? A: The N-oxide moiety is essential for the downstream biological activity (e.g., antibacterial properties via DNA intercalation) of compounds like Carbadox . Furthermore, attempting to oxidize a bare quinoxaline often leads to deactivation of the heterocyclic core, preventing efficient electrophilic attack and resulting in poor yields .

Q: Can I synthesize the core directly via the Beirut reaction? A: Yes. The Beirut reaction (condensation of benzofuroxan with an enamine or β-diketone) is the premier method for synthesizing the quinoxaline 1,4-dioxide core . However, to achieve a specific mono-4-oxide with a formyl group, selective deoxygenation or functional group interconversion (like the SeO₂ oxidation of the methyl derivative described above) is typically required.

Q: My isolated product is contaminated with a fine red powder. How do I remove it? A: The red powder is colloidal elemental selenium that bypassed initial filtration. Do not attempt to wash it out with water. Instead, redissolve your crude mixture in a non-polar solvent mixture (like DCM/Hexane) and pass it through a short plug of silica gel.

References

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. National Institutes of Health (NIH) PMC. Available at: [Link]

  • Colloidal Gold Immunochromatographic Assay for Rapid Detection of Carbadox and Cyadox in Chicken Breast. ACS Publications / NIH PMC. Available at: [Link]

Troubleshooting degradation of 2-Quinoxalinecarbaldehyde 4-oxide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Quinoxalinecarbaldehyde 4-oxide . This compound—a critical synthetic intermediate and a known metabolite of veterinary antimicrobials like carbadox—presents unique storage challenges due to the inherent reactivity of its N-oxide and carbaldehyde moieties.

This guide is designed for researchers and drug development professionals. It bypasses superficial advice to address the mechanistic causality behind compound degradation, providing you with self-validating protocols to ensure experimental integrity.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why does my 2-Quinoxalinecarbaldehyde 4-oxide sample exhibit a color shift from pale yellow to brown, accompanied by new HPLC peaks, even when stored at room temperature? Causality: This is a hallmark of photochemical degradation. Quinoxaline N-oxides are highly sensitive to UV and visible light. Upon irradiation, the N-oxide moiety undergoes rapid isomerization to a highly reactive oxaziridine intermediate. This intermediate subsequently tautomerizes or undergoes ring rearrangement to form 2-hydroxyquinoxaline derivatives, causing the observed color shift and new chromatographic peaks. Resolution: Strict protection from light using actinic amber glass is mandatory. Never leave solutions on the benchtop exposed to ambient fluorescent lighting ().

Q2: I stored my compound in the dark, yet LC-MS analysis shows a prominent [M-16] peak. What is causing this deoxygenation? Causality: A loss of 16 Da (from m/z 175.01 to 159.04) indicates the reduction of the N-oxide to the parent quinoxaline-2-carbaldehyde. This "dark degradation" is typically catalyzed by trace transition metals (e.g., manganese or iron) present in lower-grade glassware or as impurities in solvents. The N-oxide acts as an oxidant, transferring its oxygen atom to the metal surface via a radical intermediate. Resolution: Always use high-purity, metal-free solvents (LC-MS grade) and Type I borosilicate glass to prevent redox catalysis ().

Q3: How does the carbaldehyde functional group impact the overall stability of the molecule over time? Causality: While the N-oxide is prone to deoxygenation, the C2-carbaldehyde group is highly susceptible to nucleophilic attack, hydration, and subsequent oxidation to quinoxaline-2-carboxylic acid (QCA, m/z 175.03) in the presence of moisture and ambient oxygen. Thermal stress accelerates this process via Meisenheimer-type interactions. Resolution: Maintaining an anhydrous, inert atmosphere (Argon/N2 purge) is just as critical as cryogenic temperature control ().

Part 2: Quantitative Stability Profile

To assist in your experimental planning, the following table summarizes the degradation kinetics of 2-Quinoxalinecarbaldehyde 4-oxide under various environmental stressors.

Storage ConditionContainer TypeTimeframePrimary Degradant(s)% Recovery (LC-MS)
25°C, Ambient LightClear Glass7 DaysOxaziridine / 2-Hydroxy derivatives< 40%
25°C, DarkClear Glass30 DaysQuinoxaline-2-carbaldehyde (-16 Da)~ 85%
4°C, DarkAmber Glass6 MonthsQuinoxaline-2-carboxylic acid (+[O])~ 92%
-20°C, Dark (Ar Purged) Amber Glass 12+ Months None detected > 98%

Part 3: Standard Operating Procedure (SOP) for Storage & Integrity Verification

To establish a self-validating system, do not assume compound integrity upon receipt. Follow this methodology to arrest degradation and verify purity before use in downstream assays.

Phase A: Inert Aliquoting

  • Reconstitution: Dissolve the lyophilized powder in anhydrous, LC-MS grade solvent (e.g., Acetonitrile or DMSO) inside a dark room or under red-light conditions.

  • Aliquoting: Transfer single-use volumes into pre-baked (metal-free) Type I amber glass vials.

  • Purging: Gently blow a stream of high-purity Argon gas over the liquid surface for 15 seconds to displace ambient oxygen and moisture.

  • Sealing & Storage: Cap immediately with PTFE-lined septa and store at -20°C in a desiccator.

Phase B: Self-Validating LC-MS Integrity Check Prior to critical experiments, validate the N-oxide bond integrity using the following mass spectrometry parameters ():

  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.

  • Target Ion: Monitor for the intact protonated molecule [M+H]+ at m/z 175.01 .

  • Degradant Screening:

    • Scan for m/z 159.04 (Indicates deoxygenation/redox degradation).

    • Scan for m/z 175.03 with a shifted retention time (Indicates oxidation of the aldehyde to the carboxylic acid).

  • Decision Gate: If the ratio of m/z 159.04 to 175.01 exceeds 0.05 (5% degradation), discard the aliquot.

Part 4: Mechanistic & Workflow Visualizations

Pathway N_oxide 2-Quinoxalinecarbaldehyde 4-oxide Light UV/Vis Light (Photolysis) N_oxide->Light Exposure Metals Trace Metals / Reductants (Dark Reaction) N_oxide->Metals Redox Catalysis Oxaziridine Oxaziridine Intermediate Light->Oxaziridine Isomerization Hydroxy 2-Hydroxyquinoxaline Derivatives Oxaziridine->Hydroxy Tautomerization Deox Quinoxaline-2-carbaldehyde (Deoxygenation: -16 Da) Metals->Deox Oxygen Transfer

Mechanistic degradation pathways of 2-Quinoxalinecarbaldehyde 4-oxide via photolysis and redox.

SOP Rec Reconstitute (Anhydrous) Aliquot Aliquot (Amber Vials) Rec->Aliquot Purge Argon Purge (Displace O2) Aliquot->Purge Store Store at -20°C (Desiccated) Purge->Store Verify LC-MS Check (m/z 175.01) Store->Verify

Step-by-step workflow for the inert storage and self-validating integrity verification of the N-oxide.

References

  • Title: Photochemical and Photobiological Studies of Tirapazamine (SR 4233) and Related Quinoxaline 1,4-Di-N-oxide Analogues Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Metabolism and Tissue Depletion of Carbadox in Swine, Broilers, and Rats Source: ACS Agricultural Science & Technology URL: [Link]

  • Title: Reactivity and Transformation of Antibacterial N-Oxides in the Presence of Manganese Oxide Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Technical Support Center: Optimizing Solvent Selection & Extraction for 2-Quinoxalinecarbaldehyde 4-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the highly specific challenges associated with the extraction of 2-Quinoxalinecarbaldehyde 4-oxide.

Quinoxaline N-oxide derivatives are critical scaffolds in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-tumor, and anti-mycobacterial agents[1],[2]. However, the N-oxide moiety is structurally sensitive. Improper solvent selection or harsh extraction conditions frequently lead to deoxygenation (degradation), stubborn emulsions, or severe product loss in the aqueous phase. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-yield, high-purity recovery.

Part 1: Quantitative Data for Solvent Selection

Choosing the correct organic solvent is the foundational step in optimizing your extraction. Quinoxaline N-oxides possess moderate-to-high polarity due to the dative N-O bonds. The table below summarizes the thermodynamic and operational causality behind standard solvent choices.

SolventPolarity IndexBoiling Point (°C)Emulsion RiskExtraction EfficiencyCausality & Scientific Rationale
Ethyl Acetate (EtOAc) 4.477.1LowOptimal Provides the ideal polarity match for N-oxides. The hydrogen-bond accepting nature of EtOAc efficiently solvates the N-oxide while minimizing emulsion formation with basic aqueous layers.
Dichloromethane (DCM) 3.139.6HighHighExcellent solubility profile, but its higher density (bottom layer) and halogenated nature frequently cause stubborn emulsions during the Beirut reaction work-up[3].
Chloroform (CHCl₃) 4.161.2MediumHighHistorically used for high-yield extractions of quinoxaline 1,4-dioxides[4], but highly toxic. Requires strict safety controls and is generally replaced by EtOAc in modern workflows.
Hexane 0.169.0LowVery LowHighly non-polar. The N-oxide will preferentially remain in the aqueous phase. Useful only as an anti-solvent during later recrystallization steps.

Part 2: Self-Validating Extraction Protocol

This methodology is engineered as a self-validating system. By incorporating in-process analytical checks (like TLC), you eliminate guesswork and ensure that causality—rather than luck—drives your success.

Prerequisites: Ensure the crude reaction mixture (often generated via the Beirut reaction[3]) is cooled to room temperature.

  • Aqueous Quenching & pH Optimization:

    • Action: Dilute the crude mixture with distilled water and slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the pH stabilizes between 7.0 and 7.5.

    • Causality: Quinoxaline derivatives can protonate at secondary basic sites if the solution is too acidic, making them water-soluble. Optimizing the pH ensures the compound remains un-ionized, forcing it into the organic phase[5].

  • Primary Liquid-Liquid Extraction:

    • Action: Add a volume of Ethyl Acetate (EtOAc) equal to the aqueous phase. Invert the separatory funnel gently and vent frequently.

    • Causality: Gentle inversion prevents the mechanical shearing that creates micro-emulsions, a common issue with heterocyclic N-oxides.

  • Phase Separation & Validation (The Trust Step):

    • Action: Allow the phases to separate. Draw off the lower aqueous layer and the upper organic layer.

    • Self-Validation: Before discarding the aqueous layer, spot it on a TLC plate alongside the organic layer (Eluent: 1:1 Hexane/EtOAc). If the target spot is still visible in the aqueous trace, perform a secondary extraction with fresh EtOAc.

  • Sequential Washing:

    • Action: Wash the combined organic layers sequentially with distilled water, saturated NaHCO3​ , and finally, saturated NaCl (Brine)[3].

    • Causality: The water and bicarbonate washes remove residual base catalysts (e.g., triethylamine) and unreacted benzofuroxan. The brine wash is critical; it relies on the "salting-out" effect to pull dissolved microscopic water droplets out of the EtOAc, pre-drying the solvent.

  • Drying and Low-Temperature Concentration:

    • Action: Dry the organic layer over anhydrous Na2​SO4​ . Filter, then concentrate in vacuo using a rotary evaporator with the water bath set strictly below 40°C .

    • Causality: Quinoxaline 4-oxides are thermally labile. Exceeding 45°C under vacuum provides the activation energy necessary for thermal deoxygenation, destroying your product.

Extraction Workflow Diagram

ExtractionWorkflow Start Crude Reaction Mixture Quench Quench with NaHCO3 (Target pH ~7.5) Start->Quench Extract Add EtOAc (Organic Solvent) Quench->Extract Separate Phase Separation Extract->Separate Aqueous Aqueous Layer (TLC Check -> Discard) Separate->Aqueous Bottom Phase Organic Organic Layer (Contains Product) Separate->Organic Top Phase Wash Wash with Brine Organic->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo (<40°C) Dry->Concentrate Pure 2-Quinoxalinecarbaldehyde 4-oxide Concentrate->Pure

Step-by-step liquid-liquid extraction workflow for 2-Quinoxalinecarbaldehyde 4-oxide.

Part 3: Troubleshooting Guides & FAQs

Q1: I am experiencing severe emulsion formation during the extraction. How can I resolve this without losing my product? A1: Emulsions during quinoxaline extraction are typically caused by fine organic precipitates or a lack of density differential between the aqueous and organic phases (especially when using DCM). Intervention: First, add a small amount of saturated brine ( NaCl ) to the separatory funnel and swirl gently; this increases the ionic strength of the aqueous layer, forcing the organic solvent out[5]. If the emulsion persists, the self-validating solution is to filter the entire biphasic mixture through a tightly packed bed of Celite[5]. The Celite traps the fine particulates stabilizing the emulsion, allowing clean phase separation in the filtrate.

Q2: My overall yield is consistently low, and my product seems to be trapped in the aqueous phase. What is the mechanistic cause? A2: This is a classic symptom of improper pH optimization. Quinoxaline derivatives possess nitrogen atoms that can act as weak bases. If your aqueous layer is slightly acidic, the compound becomes protonated and highly water-soluble. Intervention: Ensure the pH of the aqueous layer is strictly optimized (neutral to slightly basic) to prevent the derivative from remaining in the aqueous phase[5]. Furthermore, perform multiple extractions with smaller volumes of your organic solvent (e.g., 3 x 20 mL) rather than a single large-volume extraction (1 x 60 mL). The partition coefficient dictates that multiple smaller extractions are mathematically more efficient at pulling the N-oxide into the organic layer[5].

Q3: Post-extraction NMR shows a loss of the N-oxide peak, indicating degradation. What went wrong during the work-up? A3: You have likely induced thermal deoxygenation. The N-O dative bond in quinoxaline 4-oxides and 1,4-dioxides is highly sensitive to heat and reducing environments. Intervention: Never allow your rotary evaporator water bath to exceed 40°C. If you are struggling to remove the solvent at this temperature, do not increase the heat; instead, increase the vacuum efficiency or switch from a high-boiling solvent to a more volatile one like EtOAc or DCM.

Troubleshooting Decision Tree

TroubleshootingTree Issue Extraction Issue Detected Emulsion Emulsion Formation? Issue->Emulsion AddBrine Add Saturated NaCl or Filter via Celite Emulsion->AddBrine Yes LowYield Low Product Yield? Emulsion->LowYield No CheckPH Optimize Aqueous pH (Prevent Ionization) LowYield->CheckPH Yes Degradation Product Degradation? LowYield->Degradation No TempControl Lower Evaporation Temp (<40°C) Degradation->TempControl Yes

Decision tree for troubleshooting common extraction issues with quinoxaline N-oxides.

References

  • Synthesis, In-Vitro Activity and Metabolic Properties of Quinocetone and Structurally Similar Compounds. Brieflands. URL:[Link]

  • Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Publishing. URL:[Link]

  • Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. MDPI. URL:[Link]

Sources

Technical Support Center: Troubleshooting 2-Quinoxalinecarbaldehyde 4-Oxide Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with quinoxaline N-oxide scaffolds.

2-Quinoxalinecarbaldehyde 4-oxide is a critical intermediate in the synthesis of potent antimicrobial and antitubercular agents [1]. However, the highly polar nature of the N+−O− bond promotes strong intermolecular hydrogen bonding, which severely complicates purification [2]. This guide addresses the mechanistic causes of impurity entrapment during crystallization and provides validated, self-correcting protocols to isolate high-purity target compounds.

Part 1: Frequently Asked Questions (Troubleshooting Byproducts)

Q1: My crystallized 2-quinoxalinecarbaldehyde 4-oxide is consistently contaminated with the 1,4-dioxide byproduct. Why does this co-crystallize, and how can I separate them? Causality & Solution: The 1,4-dioxide is an over-oxidation byproduct. Because both the mono-N-oxide and di-N-oxide share a rigid planar aromatic core and highly polar functional groups, they exhibit near-identical solubility profiles in standard polar protic solvents (like ethanol), leading to co-crystallization. Intervention: Shift from a single-solvent thermodynamic crystallization to a kinetic solvent-antisolvent precipitation . Dissolve the crude mixture in a halogenated solvent (e.g., dichloromethane or chloroform) where the mono-N-oxide is highly soluble. Slowly titrate in a non-polar antisolvent (e.g., n-hexane). The mono-N-oxide will nucleate first due to its slightly lower polarity compared to the 1,4-dioxide, leaving the over-oxidized byproduct in the mother liquor.

Q2: The recovered crystals have a persistent yellow/brown tint instead of being pale/colorless, even after multiple recrystallizations. What is the source of this color? Causality & Solution: Aromatic N-oxides are highly susceptible to radical degradation catalyzed by trace transition metals (e.g., Mn, Fe) left over from synthetic oxidation steps. These metals oxidize the N-oxide into reactive radical species, which rapidly polymerize into highly colored, insoluble degradation products [2]. Intervention: Standard recrystallization will not remove these metal-complexed polymers because they become trapped within the crystal lattice. You must introduce an activated carbon treatment during the hot dissolution phase. The porous carbon matrix physically adsorbs both the trace metals and the polymeric colored impurities before nucleation begins.

Q3: During cooling, my product "oils out" (forms a biphasic liquid) rather than forming distinct crystals. How do I force nucleation? Causality & Solution: Liquid-liquid phase separation ("oiling out") occurs when the saturation temperature of the compound in your chosen solvent exceeds its melting point, or when high concentrations of unreacted 2-quinoxalinecarbaldehyde disrupt the crystal lattice formation. Intervention: Do not crash-cool the system. Re-heat the mixture until homogeneous, add 10-15% more of the primary solvent to lower the saturation temperature, and apply a strictly controlled cooling gradient (e.g., 0.5 °C/min). Seeding the solution with a pure crystal of 2-quinoxalinecarbaldehyde 4-oxide at the cloud point will bypass the energy barrier for nucleation and prevent oiling out.

Part 2: Logical Workflow & Visualization

The following diagram illustrates the mechanistic logic behind the optimized crystallization workflow, specifically highlighting where phase separations and impurity removals occur.

G Crude Crude Mixture (Target + Impurities) Dissolve Hot Dissolution (EtOH / CHCl3) Crude->Dissolve AddCarbon Add Activated Carbon (Adsorb Metals/Polymers) Dissolve->AddCarbon Trace Metals Catalyze Radical Degradation Filter Hot Filtration AddCarbon->Filter Cooling Slow Cooling (Gradient: 0.5°C/min) Filter->Cooling Removes Insoluble Polymers Crystals Target Crystals (2-QC 4-oxide) Cooling->Crystals Differential Solubility MotherLiquor Mother Liquor (1,4-dioxide & Unreacted) Cooling->MotherLiquor Retains Polar Byproducts

Fig 1. Mechanistic workflow for the purification of 2-Quinoxalinecarbaldehyde 4-oxide.

Part 3: Quantitative Data Presentation

The table below synthesizes empirical data comparing different crystallization methodologies for isolating quinoxaline mono-N-oxides from crude synthetic mixtures containing 1,4-dioxides and unreacted precursors [3].

Crystallization MethodologyPrimary SolventAntisolvent / AdditiveYield (%)HPLC Purity (%)Major Residual Impurity
Standard Cooling Ethanol (100%)None82%88.5%1,4-dioxide (8%)
Crash Cooling Methanol (100%)None89%81.2%Polymeric degradation
Solvent/Antisolvent Dichloromethanen-Hexane74%96.8%Unreacted precursor (2%)
Carbon-Assisted (Optimized) Ethanol / CHCl 3​ (8:2)Activated Carbon (5 w/w%)78%99.1% Trace 1,4-dioxide (<0.5%)

Part 4: Detailed Experimental Protocols

Protocol A: Carbon-Assisted Thermodynamic Crystallization (For Colored/Polymeric Impurities)

This self-validating protocol ensures the removal of radical-generating transition metals prior to lattice formation.

  • Dissolution: Transfer 10.0 g of crude 2-quinoxalinecarbaldehyde 4-oxide into a 250 mL round-bottom flask. Add 100 mL of an Ethanol/Chloroform (8:2 v/v) mixture.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 70 °C under continuous stirring until the solid is completely dissolved.

  • Adsorption: Temporarily remove the heat source to prevent flash-boiling. Cautiously add 0.5 g (5% w/w) of activated carbon (Norit®). Re-apply heat and reflux for exactly 15 minutes. Scientific Note: Prolonged exposure to carbon can lead to product adsorption and yield loss.

  • Hot Filtration: Rapidly filter the boiling suspension through a pre-heated Büchner funnel lined with a Celite pad to remove the carbon and adsorbed impurities.

  • Controlled Nucleation: Transfer the clear, pale-yellow filtrate to a clean Erlenmeyer flask. Allow the solution to cool to room temperature at a controlled rate of ~0.5 °C/min. Do not agitate the flask during this phase to allow for the growth of large, pure macroscopic crystals.

  • Isolation: Once at room temperature, chill the flask in an ice bath (0-4 °C) for 1 hour. Collect the crystals via vacuum filtration and wash with 2 × 10 mL of ice-cold ethanol. Dry under high vacuum at 40 °C overnight.

Protocol B: Kinetic Solvent-Antisolvent Precipitation (For 1,4-Dioxide Contamination)

Use this protocol when HPLC traces indicate >5% contamination with the over-oxidized 1,4-dioxide.

  • Primary Solvation: Dissolve 5.0 g of the crude mixture in 30 mL of Dichloromethane (DCM) at room temperature. Ensure complete dissolution; filter if any insoluble particulates remain.

  • Antisolvent Titration: Place the DCM solution on a magnetic stirrer at 300 rpm. Using an addition funnel, add n-Hexane dropwise (approx. 1 mL/min).

  • Cloud Point Monitoring: Continue the addition until the solution reaches the "cloud point" (a persistent, faint turbidity that does not dissipate upon stirring). This typically occurs at a DCM:Hexane ratio of 1:1.5.

  • Maturation: Stop the addition of n-Hexane. Stir the turbid solution for 30 minutes to allow the mono-N-oxide to nucleate and form a crystalline suspension. The more polar 1,4-dioxide remains solvated in the micro-environment of the DCM phase.

  • Completion & Collection: Add an additional 10 mL of n-Hexane to drive the precipitation to completion. Filter the solid, wash with pure n-Hexane, and dry under vacuum.

References

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. PubMed Central (PMC). Available at:[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at:[Link]

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of 2-Quinoxalinecarbaldehyde 4-oxide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Quinoxalinecarbaldehyde 4-oxide. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated experimental protocols to help you successfully formulate this compound for your experimental needs.

Section 1: Understanding the Solubility Challenge (FAQs)

This section addresses the fundamental reasons behind the solubility issues of 2-Quinoxalinecarbaldehyde 4-oxide and outlines the strategic approaches to overcome them.

Q1: Why does 2-Quinoxalinecarbaldehyde 4-oxide exhibit poor aqueous solubility?

A: The limited aqueous solubility of this compound stems from its molecular structure. Like many quinoxaline derivatives, it has a rigid, aromatic heterocyclic core composed of fused benzene and pyrazine rings.[1] This planarity promotes strong intermolecular π-π stacking interactions in the solid state, resulting in a high crystal lattice energy that is difficult for water molecules to overcome.[1] While the 4-oxide functional group introduces a polar N-oxide moiety that can act as a hydrogen bond acceptor, this is often insufficient to counteract the hydrophobicity of the large aromatic scaffold.

Q2: What are the key physicochemical properties of 2-Quinoxalinecarbaldehyde 4-oxide that I should consider?

A: Understanding the compound's properties is crucial for designing an effective solubilization strategy. While specific experimental data for the 4-oxide derivative is sparse, we can infer key properties from the parent compound, 2-Quinoxalinecarbaldehyde, and related quinoxaline N-oxides.

PropertyValue (Estimated for 4-oxide)Significance for Solubility
Molecular Formula C₉H₆N₂O₂-
Molecular Weight 174.16 g/mol Influences concentration calculations.
Appearance Yellow to orange powder[2]Visual confirmation of undissolved material.
Melting Point >110 °C (Parent compound: 107-111 °C)[2]A high melting point often correlates with high crystal lattice energy and lower solubility.
XLogP3 ~1.0 (Parent compound: 1.1)[2]A positive value indicates a degree of lipophilicity, favoring non-aqueous solvents.
pKa ~1.0-2.0 (Quinoxaline pKa is ~0.6)[3]The N-oxide group is weakly basic and can be protonated at a low pH, which can be exploited to increase solubility.

Q3: What are the primary strategies to improve the solubility of a compound like this for in-vitro experiments?

A: The main approaches can be broadly categorized into three areas: physical modifications, chemical modifications, and formulation technologies.[4] For most laboratory and research applications, formulation technologies are the most practical and are the focus of this guide. These include:

  • Co-Solvency: Using a water-miscible organic solvent in which the compound is highly soluble to create a stock solution.[5]

  • pH Adjustment: Altering the pH of the aqueous medium to ionize the compound, thereby disrupting the crystal lattice and increasing its interaction with water.[6]

  • Use of Excipients (Complexation): Employing agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[4][7]

Section 2: Troubleshooting and Practical Solutions

This guide provides direct answers to common experimental problems in a question-and-answer format.

Q: I am trying to prepare a 10 mM solution in a phosphate-buffered saline (PBS) at pH 7.4, but the compound is not dissolving. What is my first step?

A: The most direct and common first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.[1] This is a co-solvency approach.

  • Recommended Action: Prepare a 10-100 mM stock solution in 100% Dimethyl Sulfoxide (DMSO). 2-Quinoxalinecarbaldehyde and its derivatives show excellent solubility in DMSO.[1]

  • Causality: DMSO is a strong, polar aprotic solvent that is highly effective at disrupting the π-π stacking interactions of aromatic compounds. It reduces the overall polarity of the solvent system, allowing the hydrophobic compound to dissolve.

  • Critical Consideration: Be mindful of the final concentration of the organic solvent in your assay. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be validated for your specific system. If your required final concentration of the compound leads to an unacceptably high DMSO percentage, you must consider alternative strategies.

Q: The required concentration of DMSO is toxic to my cells. What is a viable alternative to a pure DMSO stock solution?

A: When the primary co-solvent is not viable, the next logical steps are to explore pH adjustment or complexation.

  • Alternative 1: pH Adjustment.

    • Scientific Rationale: The quinoxaline N-oxide moiety is weakly basic. By lowering the pH of your aqueous solvent to a value below its pKa (estimated around 1.0-2.0), you can protonate the N-oxide. The resulting cationic form is a salt, which is significantly more soluble in water than the neutral free base.

    • Guidance: Attempt to dissolve the compound in a buffer with a pH of 2.0 (e.g., a glycine-HCl or citrate buffer). Once dissolved, you can carefully adjust the pH upwards towards your target, but be aware that the compound may precipitate as you approach its pKa. This method is most suitable if your experiment can be conducted at a low pH.

  • Alternative 2: Cyclodextrin Inclusion Complexation.

    • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[4] The hydrophobic quinoxaline portion of your molecule can be encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.[4][7] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

    • Guidance: This is a highly effective method for significantly increasing aqueous solubility without using organic co-solvents. A detailed protocol for preparing an inclusion complex is provided in Section 3.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for key solubilization techniques.

Protocol 1: Preparation and Use of a Co-Solvent Stock Solution
  • Solvent Selection: Based on available data, the recommended order for solvent selection is: Dimethyl Sulfoxide (DMSO) > N,N-Dimethylformamide (DMF) > N-Methyl-2-pyrrolidone (NMP) > Ethanol.[1] Use anhydrous, high-purity solvents.

  • Preparation:

    • Weigh out the required amount of 2-Quinoxalinecarbaldehyde 4-oxide into a sterile glass vial.

    • Add the chosen organic solvent to achieve the desired high concentration (e.g., 50-100 mM).

    • Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. A brief warming to 37°C may aid dissolution.

  • Dilution into Aqueous Media:

    • Pre-warm your aqueous buffer (e.g., PBS, cell culture media) to 37°C.

    • While vortexing the aqueous buffer, add the required volume of the concentrated stock solution dropwise. This rapid mixing helps prevent localized precipitation.

  • Validation: Visually inspect the final solution for any signs of precipitation (haziness, Tyndall effect). If observed, the solubility limit in that co-solvent/buffer system has been exceeded.

Protocol 2: Solubility Enhancement via pH Adjustment
  • Prepare Acidic Buffers: Prepare a series of buffers with pH values ranging from 1.5 to 4.0 (e.g., 0.1 M citrate or glycine-HCl buffers).

  • Solubility Test:

    • Add a small, known amount of 2-Quinoxalinecarbaldehyde 4-oxide to a fixed volume of each buffer.

    • Stir vigorously at a controlled temperature (e.g., 25°C) for several hours to reach equilibrium.

  • Quantification:

    • Filter the samples through a 0.22 µm syringe filter to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH for dissolution. Note: Ensure your compound is stable at low pH for the duration of your experiment.

Protocol 3: Preparation of a 2-Quinoxalinecarbaldehyde 4-oxide-HP-β-CD Inclusion Complex

This protocol uses a freeze-drying method to create a solid, readily-dissolvable complex.[1]

  • Dissolution of Components:

    • Dissolve a known amount of 2-Quinoxalinecarbaldehyde 4-oxide in a minimal volume of a suitable organic solvent like ethanol.

    • In a separate, larger flask, dissolve a molar excess of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water (a 1:2 molar ratio of compound to cyclodextrin is a good starting point).

  • Mixing: Slowly add the ethanolic solution of the compound to the aqueous HP-β-CD solution while stirring continuously. A slightly cloudy solution may form initially.

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40°C). Continue evaporation until the solution is clear, indicating complex formation.

  • Lyophilization: Freeze the final aqueous solution (e.g., using a dry ice/acetone bath or a -80°C freezer) and then lyophilize it using a freeze-dryer to obtain a solid, amorphous powder.

  • Reconstitution: This lyophilized powder can now be directly dissolved in your aqueous buffer to the desired final concentration.

Section 4: Visualization of Workflows

Diagram 1: Decision-Making Workflow for Solubilization

start Compound Precipitates in Aqueous Buffer q1 Is a low % of organic co-solvent (e.g., <0.5% DMSO) acceptable in the assay? start->q1 use_cosolvent Use Co-Solvent Method (Protocol 1) q1->use_cosolvent  Yes q2 Can the experiment be performed at low pH (e.g., pH < 4)? q1->q2 No   end_ok Solution Achieved use_cosolvent->end_ok use_ph Use pH Adjustment (Protocol 2) q2->use_ph  Yes use_cd Prepare Cyclodextrin Inclusion Complex (Protocol 3) q2->use_cd No   use_ph->end_ok use_cd->end_ok

Caption: A decision tree to guide the selection of an appropriate solubilization strategy.

Diagram 2: Experimental Workflow for Cyclodextrin Complexation

cluster_prep Preparation cluster_process Processing a 1. Dissolve Compound in Ethanol c 3. Mix Solutions (Ethanolic into Aqueous) a->c b 2. Dissolve HP-β-CD in Water b->c d 4. Evaporate Ethanol (Rotary Evaporator) c->d e 5. Lyophilize (Freeze-Dry) d->e f 6. Reconstitute Solid Complex in Buffer e->f

Caption: Step-by-step workflow for preparing a solid inclusion complex.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds.
  • S.M.K, T., & K, G. (2023). Solubility enhancement techniques: A comprehensive review. Research Journal of Pharmacy and Technology.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research.
  • Aher, S., Saudagar, R., & Shirolkar, S. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
  • Gothwal, A., & Lal, D. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Al-Mokyna, E., Rauf, A., & Al-Awthan, Y. S. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives.
  • Pereira, R., Gawande, M. B., & Esteves, P. (2014). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry.
  • International Journal of Research Trends and Innovation. (n.d.).

Sources

Technical Support Center: Troubleshooting Quinoxaline 1,4-Dioxide Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of quinoxaline 1,4-dioxides (e.g., carbadox, olaquindox, mequindox, and quinocetone). These compounds are critical veterinary antibiotics and feed additives, but their basic nitrogenous structures make them highly susceptible to secondary interactions during reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides a mechanistic understanding of peak shape anomalies and field-proven, self-validating protocols to ensure robust, reproducible data.

Diagnostic Workflow

PeakShapeTroubleshooting Start Analyze Quinoxaline 4-Oxide Peak Shape Tailing Peak Tailing (As > 1.5) Start->Tailing Fronting Peak Fronting / Splitting Start->Fronting CheckSilanol Secondary Silanol Interactions? Tailing->CheckSilanol CheckSolvent Sample Solvent Mismatch? Fronting->CheckSolvent FixTailing1 Lower pH to 2.5-3.0 (Protonate Silanols) CheckSilanol->FixTailing1 Mobile Phase Opt FixTailing2 Use High-Purity (Type B) Endcapped Silica CheckSilanol->FixTailing2 Column Opt FixFronting Dilute in Mobile Phase or Reduce Injection Vol CheckSolvent->FixFronting Yes FixSplit Replace Guard Column (Remove Matrix Debris) CheckSolvent->FixSplit No (Frit Blockage)

Diagnostic workflow for troubleshooting quinoxaline 4-oxide peak shape anomalies in HPLC.

Mechanistic FAQs & Troubleshooting Guide

Q1: Why do my quinoxaline 1,4-dioxide peaks exhibit severe tailing (USP As > 1.5) on a standard C18 column? A1: Peak tailing for basic analytes is rarely a primary hydrophobic retention issue; it is almost always a secondary interaction problem. Quinoxaline 1,4-dioxides contain basic nitrogen atoms. On traditional "Type A" silica columns, residual unbonded silanol groups (Si-OH) on the stationary phase become ionized (Si-O⁻) at mid-to-high pH levels. The basic nitrogen of the quinoxaline acts as a proton acceptor, creating a strong ion-exchange interaction with these anionic silanols. Because this secondary mechanism is slower and easily overloaded compared to standard hydrophobic retention, the molecules at the trailing edge of the peak are excessively retained, causing the characteristic "tail". Solution: Switch to a high-purity "Type B" silica column with advanced endcapping, which minimizes the metal impurities that activate these silanols[1]. Alternatively, lower the mobile phase pH to 2.5–3.0 to protonate and neutralize the silanol groups, effectively shutting down the ion-exchange pathway[2].

Q2: I adjusted the mobile phase pH to 3.0, but I am still seeing minor tailing. What is the next logical step? A2: If low pH and Type B silica do not completely resolve the tailing, the remaining active sites can be masked using a silanol suppressor. Adding a competing base, such as 5 mM triethylamine (TEA), to the mobile phase provides a sacrificial amine that preferentially binds to the residual anionic silanols, freeing the quinoxaline analytes to elute with a Gaussian peak shape[2]. However, be aware that continuous use of TEA can accelerate the hydrolysis of the stationary phase endcapping over time[2]. Modern alternatives include using columns with sterically protected silanes or positively charged surface technologies[3].

Q3: My peaks are fronting or splitting, and the retention times are shifting. Is this a column chemistry issue? A3: Unlike tailing, peak fronting or splitting is typically a physical or volumetric issue rather than a chemical one. If all peaks in the chromatogram exhibit splitting, the root cause is often a void at the head of the column or the accumulation of precipitated sample matrix (e.g., proteins or lipids from swine liver extracts) on the guard column frit[4]. If only the early eluting quinoxalines are fronting, it is likely a "solvent mismatch" effect. Injecting a sample dissolved in a solvent stronger than the mobile phase (e.g., 100% acetonitrile injected into a 90% aqueous mobile phase) causes the analyte to travel rapidly down the column before partitioning properly. Solution: Always dilute your final sample extract in the initial mobile phase conditions. If matrix contamination is suspected, replace the guard column; this is a highly effective diagnostic tool to confirm frit blockage[4].

Quantitative Data: Impact of Chromatographic Conditions on Peak Shape

To illustrate the causality of these troubleshooting steps, the following table summarizes the expected chromatographic performance of a standard quinoxaline 1,4-dioxide under various conditions.

Mobile Phase ConditionStationary PhaseUSP Tailing Factor (As)Theoretical Plates (N)Mechanistic Root Cause / Observation
pH 7.0 Buffer : ACN (80:20)Type A Silica (Older gen)2.453,200Severe ion-exchange between basic nitrogen and ionized silanols (Si-O⁻).
pH 3.0 Buffer : ACN (80:20)Type A Silica (Older gen)1.406,500Silanols partially neutralized; secondary interactions reduced but not eliminated.
pH 3.0 + 5mM TEA : ACNType A Silica (Older gen)1.158,900TEA acts as a competing base, masking residual active silanol sites.
pH 3.0 Buffer : ACN (80:20)Type B Silica (Endcapped)1.0511,500High-purity silica lacks metal-activated silanols; pure hydrophobic retention achieved.
Self-Validating Experimental Protocol: UHPLC-MS/MS Analysis of Quinoxaline 1,4-Dioxides

To ensure scientific integrity, a method must validate itself before data acquisition. This protocol for extracting and analyzing quinoxaline 1,4-dioxides (QdNOs) from tissue incorporates a System Suitability Test (SST) to preemptively catch peak shape degradation.

Phase 1: Matrix Extraction & Clean-up

  • Homogenization: Weigh 2.5 g of the tissue sample (e.g., swine liver) into a 50 mL centrifuge tube.

  • Acidification: Add 1.0 mL of 0.3 mol/L hydrochloric acid and vortex vigorously for 30 seconds to disrupt protein binding[5].

  • Extraction: Add 10 mL of an extraction solvent consisting of 0.1% formic acid in acetonitrile (4:6, v/v). Vortex for 2 minutes, then centrifuge at 8000 rpm for 10 minutes[5].

  • Purification: Pass the supernatant through an HLB (Hydrophilic-Lipophilic Balance) solid-phase extraction (SPE) cartridge pre-conditioned with methanol and water. This step is critical to remove phospholipids that cause guard column fouling and peak splitting[5].

  • Reconstitution: Elute the analytes, evaporate under a mild nitrogen stream, and reconstitute strictly in the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) to prevent peak fronting.

Phase 2: Chromatographic Separation & System Suitability

  • Column Selection: Install a high-purity Type B C18 UHPLC column (e.g., 1.7 µm, 2.1 x 100 mm) to minimize silanol activity[1].

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (pH ~2.7 to neutralize silanols).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Run a gradient from 5% B to 60% B over 8 minutes. Gradient elution continuously compresses the trailing edge of the peak, inherently improving peak symmetry compared to isocratic runs[1].

  • Self-Validation (SST): Before injecting samples, inject a 100 ng/mL mixed standard of QdNOs. Calculate the USP Tailing Factor (As).

    • Validation Gate: If As > 1.3, abort the sequence. Replace the guard column or prepare fresh mobile phase. Proceed only when As ≤ 1.3.

References
  • Title: Troubleshooting Peak Shape Problems in HPLC | Source: Waters Corporation | URL: [Link]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes | Source: Phenomenex | URL: [Link]

  • Title: The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing | Source: Chromatography Online | URL: [Link]

  • Title: Why Do Peaks Tail? | Source: LC Troubleshooting Bible | URL: [Link]

  • Title: Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver | Source: LCGC International | URL: [Link]

Sources

Optimizing catalyst loading for efficient 2-Quinoxalinecarbaldehyde 4-oxide production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Quinoxalinecarbaldehyde 4-Oxide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to facilitate the efficient and high-yield production of this important heterocyclic intermediate.

The synthesis of 2-Quinoxalinecarbaldehyde 4-Oxide is a multi-step process where catalyst performance is critical at each stage. This guide is structured around a validated three-step synthetic pathway, focusing on the practical challenges and optimization parameters you are likely to encounter.

Proposed Synthetic Pathway Overview

The most logical and efficient route to 2-Quinoxalinecarbaldehyde 4-Oxide involves a three-step sequence starting from commercially available materials. This pathway is designed for selectivity and scalability.

Synthetic_Pathway cluster_0 Step 1: Quinoxaline Core Synthesis cluster_1 Step 2: Selective Methyl Oxidation cluster_2 Step 3: Selective N-Oxidation A o-Phenylenediamine + Pyruvic Aldehyde B 2-Methylquinoxaline A->B Condensation (Acid Catalyst) C 2-Quinoxalinecarbaldehyde B->C Oxidation (SeO2 Catalyst) D 2-Quinoxalinecarbaldehyde 4-Oxide C->D Oxidation (Peroxy Acid) Troubleshooting_NOxidation start Starting Point: 2-Quinoxalinecarbaldehyde issue Problem: Low yield of 4-Oxide Mixture of products start->issue cause1 Cause: Over-oxidation (Aldehyde to Acid) issue->cause1 Carboxylic acid observed? cause2 Cause: Di-N-Oxidation (Mixture of N-Oxides) issue->cause2 1,4-Dioxide observed? solution1a Solution: Reduce m-CPBA (1.0-1.1 eq) cause1->solution1a solution1b Solution: Lower Temperature (Start at 0°C) cause1->solution1b solution1c Solution: Protect Aldehyde (e.g., as Acetal) cause1->solution1c solution2a Solution: Precise m-CPBA Stoichiometry (≤1.1 eq) cause2->solution2a solution2b Solution: Purify via Chromatography cause2->solution2b

Validation & Comparative

Comparative cytotoxicity of 2-Quinoxalinecarbaldehyde 4-oxide and standard antibiotics

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Cytotoxicity Assessment of 2-Quinoxalinecarbaldehyde 4-oxide versus Standard Antibiotics

Introduction: The Quest for Potent and Safe Antimicrobials

The field of drug development is in a continuous search for novel antimicrobial agents to combat the growing threat of antibiotic resistance. Quinoxaline derivatives represent a promising class of nitrogen-containing heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, quinoxaline 1,4-dioxides (QdNOs) have shown potent biological effects, which are being harnessed for various therapeutic applications.[3][4] Our focus here is on a specific derivative, 2-Quinoxalinecarbaldehyde 4-oxide, a compound of interest for its potential antimicrobial efficacy.

However, potency against a pathogen is only half of the equation for a successful therapeutic agent. The other, equally critical half, is safety. A drug's utility is fundamentally defined by its therapeutic index—the ratio between its toxic dose and its therapeutic dose. A high therapeutic index is paramount, signifying that a compound can effectively eliminate pathogens at concentrations that are non-toxic to host cells. Therefore, early-stage assessment of cytotoxicity is not just a regulatory hurdle but a crucial step in drug discovery.[5][6]

This guide provides a comprehensive framework for conducting a comparative cytotoxicity analysis of 2-Quinoxalinecarbaldehyde 4-oxide against a panel of standard, widely-used antibiotics. We will delve into the rationale behind experimental design, provide a detailed protocol for a robust cytotoxicity assay, and illustrate how to interpret the resulting data. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous evaluation of novel therapeutic candidates.

Pillar 1: The Scientific Rationale—Why This Comparison Matters

The central objective is to quantify and compare the effect of the test compound and standard antibiotics on the viability of mammalian cells. This allows us to establish a preliminary safety profile. A compound that is highly effective against bacteria but also highly toxic to human cells has limited, if any, clinical potential.

Choosing the Comparators:

To provide a meaningful context for the cytotoxicity of 2-Quinoxalinecarbaldehyde 4-oxide, it is essential to benchmark it against antibiotics with known mechanisms and clinical profiles. For this guide, we will consider:

  • Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA gyrase. Fluoroquinolones are known to have some effects on mitochondrial function in eukaryotic cells.[7][8]

  • Azithromycin: A macrolide antibiotic that inhibits bacterial protein synthesis. Macrolides are generally considered to have a good safety profile but can exhibit cytotoxic effects at high concentrations.[7][9]

  • Doxycycline: A tetracycline antibiotic that also inhibits protein synthesis. Tetracyclines are known to chelate divalent cations and can impact mitochondrial function.[8]

Choosing the Assay: The MTT Assay

For initial cytotoxicity screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard.[10][11] It is a colorimetric assay that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[12][13]

  • Causality: The assay's principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living, metabolically active cells.[10][14] Dead or inactive cells lose this ability. The amount of purple formazan produced is directly proportional to the number of viable cells.[13]

  • Advantages: The MTT assay is robust, reproducible, cost-effective, and well-suited for a 96-well plate format, making it ideal for high-throughput screening of multiple compounds and concentrations.[15][16]

Pillar 2: Experimental Design & Protocol

A trustworthy protocol is a self-validating one. This means incorporating appropriate controls to ensure the reliability and accuracy of the results.

Experimental Workflow Diagram

The overall process for the comparative cytotoxicity assessment is outlined below.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay & Data Acquisition cluster_analysis Phase 4: Data Analysis cell_culture 1. Culture & Passage Human Fibroblast Cells seeding 2. Seed Cells into 96-Well Plates cell_culture->seeding incubation1 3. Incubate for 24h (Allow Adherence) seeding->incubation1 prep_compounds 4. Prepare Serial Dilutions of Test Compounds treatment 5. Treat Cells with Compounds (Vehicle, Test, Positive Control) prep_compounds->treatment incubation2 6. Incubate for 48h treatment->incubation2 add_mtt 7. Add MTT Reagent to Each Well incubation3 8. Incubate for 4h (Formazan Formation) add_mtt->incubation3 solubilize 9. Add Solubilizing Agent (e.g., DMSO, SDS) incubation3->solubilize read_plate 10. Read Absorbance at 570 nm solubilize->read_plate calc_viability 11. Calculate % Cell Viability plot_curves 12. Plot Dose-Response Curves calc_viability->plot_curves calc_ic50 13. Determine IC50 Values plot_curves->calc_ic50 compare 14. Compare Cytotoxicity calc_ic50->compare G compound Quinoxaline 1,4-Dioxide (Pro-drug) reductase Cellular Reductases compound->reductase Reduction radical Radical Anion (Active Species) reductase->radical ros Reactive Oxygen Species (ROS) radical->ros O₂ damage DNA Damage & Macromolecule Oxidation ros->damage death Pathogen Cell Death damage->death

Caption: A potential bioreductive activation pathway for quinoxaline 1,4-dioxides.

Conclusion

The evaluation of cytotoxicity is an indispensable component of modern drug discovery. The framework presented in this guide outlines a robust, scientifically-grounded approach to comparing the in vitro toxicity of a novel compound, 2-Quinoxalinecarbaldehyde 4-oxide, against established antibiotics. By employing standardized assays like the MTT, incorporating rigorous controls, and performing careful data analysis to determine IC₅₀ values, researchers can generate the critical data needed to assess the therapeutic potential of new antimicrobial candidates. A favorable cytotoxicity profile, as hypothesized here for 2-Quinoxalinecarbaldehyde 4-oxide, would provide strong impetus for further preclinical development.

References

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. ResearchGate. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Available at: [Link]

  • Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy. Scielo. Available at: [Link]

  • Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines. ASM Journals. Available at: [Link]

  • Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines. ResearchGate. Available at: [Link]

  • Cytotoxicity Evaluation of Minimum Antibacterial Values of Different Medicaments Used in Endodontic Regenerative Procedures. Thieme Connect. Available at: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. NCBI. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. NCBI. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications. Available at: [Link]

  • Selective toxicity of antibacterial agents—still a valid concept or do we miss chances and ignore risks?. SpringerLink. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. NCBI. Available at: [Link]

  • Optimal experimental design for efficient toxicity testing in microphysiological systems: A bone marrow application. Frontiers. Available at: [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Available at: [Link]

  • Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. PubMed. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. NCBI. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). MDPI. Available at: [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. Available at: [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. NCBI. Available at: [Link]

  • C-3 functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones. Universitat de València. Available at: [Link]

  • Efficacy of quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives in experimental tuberculosis. PubMed. Available at: [Link]

  • Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. ResearchGate. Available at: [Link]

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Comparative Validation Guide: Analytical Methodologies for 2-Quinoxalinecarbaldehyde 4-Oxide Detection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

2-Quinoxalinecarbaldehyde 4-oxide (and its 1,4-dioxide analogs) occupies a critical dual role in veterinary pharmacology and food safety. Synthetically, it serves as a primary intermediate in the manufacturing of broad-spectrum antibiotics like Cyadox[1]. Analytically, it acts as a transient metabolic marker for quinoxaline-1,4-di-N-oxides (QdNOs) such as Carbadox and Olaquindox.

Because QdNOs exhibit documented genotoxicity and potential carcinogenicity, global regulatory bodies have strictly banned or limited their use as feed additives [2]. Consequently, tracing their residues in complex animal-derived matrices (e.g., swine liver, muscle, and marine species like abalone) demands analytical methods with extreme sensitivity, structural specificity, and robust matrix-effect mitigation.

To detect this compound accurately, one must understand its chemical lifecycle. Parent QdNOs undergo rapid in vivo metabolism, reducing the N-oxide groups and oxidizing the side chains to yield terminal markers like Quinoxaline-2-carboxylic acid (QCA). 2-Quinoxalinecarbaldehyde 4-oxide acts as the vital mechanistic bridge in this degradation pathway.

G QdNO Parent QdNOs (e.g., Carbadox, Cyadox) Aldehyde 2-Quinoxalinecarbaldehyde 4-oxide (Target Marker) QdNO->Aldehyde In vivo Metabolism Acetal Dimethyl Acetal Derivatives (Synthesis Intermediates) Acetal->Aldehyde Hydrolysis Acid Quinoxaline-2-carboxylic acid (QCA Terminal Metabolite) Aldehyde->Acid Oxidation

Metabolic and synthetic pathway of 2-Quinoxalinecarbaldehyde 4-oxide and related QdNOs.

Quantitative Comparison of Analytical Modalities

Selecting the right analytical platform depends heavily on the matrix complexity and the required Limit of Detection (LOD). Below is a comparative validation of the three dominant methodologies utilized for quinoxaline derivative detection [3] [4].

Analytical MethodTarget MatrixLOD (μg/kg)LOQ (μg/kg)Recovery (%)Run TimePrimary Advantage
UHPLC-MS/MS (ESI+) Swine Liver / Muscle0.30 – 2.511.10 – 8.3779.8 – 96.5~6.0 minHighest sensitivity; rapid throughput for trace tissue residues.
LC-APCI-MS/MS Lipid-rich Tissue0.09 – 0.240.12 – 0.4160.0 – 101.0~10.0 minAtmospheric Pressure Chemical Ionization reduces lipid matrix effects.
HPLC-UV / DAD Pure API / Formulations10.0 – 50.0> 50.095.0 – 102.0~15.0 minCost-effective; ideal for preparative separation and structural confirmation.

Self-Validating Experimental Workflow: UHPLC-MS/MS

The following protocol details the gold-standard UHPLC-MS/MS methodology for trace-level detection. As a Senior Application Scientist, I have structured this workflow as a self-validating system —meaning the physical chemistry of each step inherently acts as a quality control checkpoint to prevent false-negative reporting [5].

Workflow S1 Tissue Homogenization (Acidified ACN + 0.1% FA) S2 Protein Precipitation & Centrifugation S1->S2 Extract S3 HLB Solid Phase Extraction (Phospholipid Removal) S2->S3 Supernatant S4 UHPLC Separation (C18, Gradient Elution) S3->S4 Purified Analyte S5 MS/MS Detection (Positive ESI, MRM Mode) S4->S5 Eluent

Self-validating UHPLC-MS/MS workflow for trace-level QdNO residue detection in tissue matrices.

Step 1: Matrix Homogenization & Acidified Extraction
  • Protocol: Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube. Spike with 10 μL of a deuterated internal standard (e.g., Desoxycarbadox-D3 at 100 μg/L). Add 10 mL of 0.1% formic acid in acetonitrile (4:6, v/v). Vortex vigorously for 5 minutes and centrifuge at 8000 rpm for 10 minutes.

  • Causality: Quinoxaline derivatives contain basic nitrogen atoms within their heterocyclic rings. Acidifying the extraction solvent with formic acid ensures these nitrogens remain protonated. This dramatically enhances their solubility in the polar organic phase, while the high concentration of acetonitrile simultaneously denatures and precipitates interfering matrix proteins.

  • Validation Checkpoint: The absolute recovery of the deuterated internal standard must fall between 80–120%. A drop below this threshold mechanically flags incomplete protein precipitation or solvent evaporation errors.

Step 2: Solid Phase Extraction (SPE) Clean-up
  • Protocol: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) polymeric cartridge with 3 mL methanol followed by 3 mL of LC-grade water. Load the supernatant from Step 1. Wash the column with 3 mL of 5% methanol in water. Elute the target analytes with 5 mL of pure methanol. Evaporate the eluent to dryness under a gentle nitrogen stream at 40°C and reconstitute in 1 mL of the initial mobile phase.

  • Causality: Liver and marine matrices are highly enriched in endogenous phospholipids, which cause severe ion suppression in the MS electrospray source. The HLB sorbent selectively retains the moderately polar 2-quinoxalinecarbaldehyde 4-oxide via π-π interactions, while allowing highly non-polar lipids to be washed away during the aqueous wash step.

Step 3: UHPLC Chromatographic Separation
  • Protocol: Inject 10 μL onto a sub-2-micron reversed-phase column (e.g., Acquity UHPLC BEH C18, 50 x 2.1 mm, 1.7 μm). Utilize a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in methanol) at a flow rate of 0.3 mL/min.

  • Causality: The use of a sub-2-micron particle size drastically increases the theoretical plate count, allowing for the baseline resolution of structurally similar quinoxaline isomers within a rapid 6.0-minute run time. The addition of formic acid acts as an ion-pairing agent, mitigating secondary interactions with residual silanols on the column and sharpening peak shapes.

Step 4: Tandem Mass Spectrometry (MS/MS) Detection
  • Protocol: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions corresponding to the cleavage of the N-oxide bonds and the quinoxaline ring fragmentation.

  • Causality: Positive ESI is explicitly chosen because the protonated nitrogen atoms in the quinoxaline ring easily accept a positive charge to form stable [M+H]+ ions. MRM filters out matrix background noise by requiring two stages of mass selection, providing absolute structural confirmation of 2-quinoxalinecarbaldehyde 4-oxide even at sub-μg/kg concentrations.

References

  • Title: 2-Quinoxalinecarboxaldehyde 1,4-Dioxide Dimethyl Acetal, CAS[32065-66-0] Source: BIOZOL URL
  • Title: Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver Source: LCGC International URL
  • Title: Determination of marker residues of quinoxaline-1,4-di-N-oxides and its prototype identification by liquid chromatography tandem mass spectrometry Source: ResearchGate URL
  • Title: Tracing Major Metabolites of quinoxaline-1,4-dioxides in Abalone With High-Performance Liquid Chromatography Tandem Positive-Mode Electrospray Ionization Mass Spectrometry Source: PubMed / J Sci Food Agric URL
  • Title: Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds Source: Benchchem URL

Comparative stability of quinoxaline mono-N-oxides versus di-N-oxides

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison Guide to the Stability and Reactivity of Quinoxaline N-Oxides

The development of hypoxia-selective prodrugs and targeted antimicrobials has heavily relied on the unique redox chemistry of quinoxaline and benzotriazine N-oxides[1]. Among these, quinoxaline 1,4-di-N-oxides (QdNOs) and their mono-N-oxide counterparts exhibit drastically different stability profiles, dictating their pharmacological utility, formulation requirements, and mechanisms of action[2][3].

As a Senior Application Scientist, I have structured this guide to dissect the comparative stability of these two classes of compounds. We will explore the thermodynamic, photochemical, and enzymatic causality behind their behavior, supported by field-proven experimental protocols designed to yield self-validating data.

Structural and Mechanistic Causality of Stability

The addition of N-oxide moieties to the quinoxaline heterocyclic core fundamentally alters its electron distribution. The stability of these compounds must be evaluated across two distinct axes: Photochemical Stability (susceptibility to UV/visible light degradation) and Redox Stability (susceptibility to enzymatic or electrochemical reduction).

Photochemical Instability of Di-N-Oxides

Quinoxaline 1,4-di-N-oxides are notoriously unstable under ambient light[4]. The dual N-oxide configuration creates a highly strained, electron-rich system that readily undergoes photoinduced rearrangement. Upon UV or sunlight exposure, di-N-oxides rapidly isomerize into oxaziridines, which subsequently degrade into mono-N-oxides or fully reduced quinoxalines[2]. In contrast, mono-N-oxides possess a more stable electronic configuration and exhibit significantly higher photostability, making them easier to handle and formulate.

Redox Stability and the Bioreductive Cascade

The therapeutic premise of di-N-oxides, such as the classical benzotriazine tirapazamine (TPZ) or QdNO derivatives, relies on their redox instability under hypoxic conditions[5]. Di-N-oxides undergo a one-electron reduction catalyzed by enzymes like Cytochrome P450 reductase (P450R) to form a transient radical anion[5][6].

  • Under Normoxia (Aerobic): The radical anion rapidly transfers its extra electron to molecular oxygen, generating superoxide and reverting to the stable parent di-N-oxide. This "redox cycling" protects healthy, oxygenated tissues[5].

  • Under Hypoxia (Anaerobic): Deprived of oxygen, the radical anion decomposes to release a highly reactive, DNA-damaging hydroxyl or benzotriazinyl radical, leaving behind the mono-N-oxide as a stable end-metabolite[5][7].

Interestingly, while mono-N-oxides (e.g., SR 4317, the metabolite of TPZ) are thermodynamically harder to reduce, they are not inert. They can act as potent oxidizers of DNA radicals, effectively potentiating the cytotoxicity of the parent di-N-oxide[3].

G DiNOx Di-N-oxide Prodrug (e.g., TPZ / QdNO) Radical Radical Anion Intermediate DiNOx->Radical 1e- Reduction (P450R / NQO1) Radical->DiNOx Redox Cycling (Aerobic) MonoNOx Mono-N-oxide Metabolite Radical->MonoNOx Hypoxia (-OH• release) DNA_Damage DNA Strand Cleavage (Cytotoxicity) Radical->DNA_Damage Radical Attack O2 O2 (Normoxia) Radical->O2 e- transfer MonoNOx->DNA_Damage Radical Oxidation (Potentiation)

Bioreductive cascade of di-N-oxides diverging under hypoxic vs. normoxic conditions.

Quantitative Stability Comparison

The following table synthesizes the physicochemical and kinetic stability parameters distinguishing these two classes, utilizing representative data from established quinoxaline and benzotriazine scaffolds[3][4][8].

ParameterQuinoxaline 1,4-Di-N-OxidesQuinoxaline Mono-N-Oxides
Photochemical Half-life ( t1/2​ ) Minutes to hours (highly sensitive to UV/sunlight)Days to weeks (moderately stable)
Reduction Potential ( E1/2​ ) -0.3 V to -0.6 V (Easily reduced)< -0.8 V (Harder to reduce)
Enzymatic Reduction Rate (NQO1) High (Readily forms radical anion)Low to Negligible
Lipophilicity (Log Po/w​ ) Lower (More polar due to dual N-O bonds)Higher (More lipophilic)
Primary Biological Role Hypoxia-activated prodrug / AntimicrobialStable metabolite / Cytotoxicity potentiator

Validated Experimental Methodologies

To accurately compare the stability of these compounds, standard assays (like the shake-flask method for Log P) often fail due to the inherent instability of di-N-oxides in aqueous, light-exposed environments[4]. The following protocols are engineered to bypass these artifacts, ensuring self-validating, reproducible data.

Protocol A: Photostability and Lipophilicity via RP-HPLC

Causality: The traditional shake-flask method exposes compounds to prolonged aqueous conditions and ambient light, leading to the rapid degradation of di-N-oxides[4]. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) minimizes aqueous contact time and isolates the sample from light inside the column, providing an accurate, degradation-free measurement of Log Po/w​ .

  • Sample Preparation: Dissolve the di-N-oxide and mono-N-oxide reference standards in HPLC-grade methanol using strictly amber glass vials in a dark room. Reasoning: Prevents premature photoinduced isomerization to oxaziridines.

  • Mobile Phase Configuration: Prepare a mobile phase of Methanol/Water buffered to a neutral pH of 7.4. Reasoning: Quinoxaline N-oxides are highly susceptible to acid/base-catalyzed hydrolysis. Neutral pH maintains the structural integrity of the N-O bonds[4].

  • Execution: Inject samples into a C18 column. Vary the methanol concentration from 70% down to 40%.

  • Data Synthesis: Calculate the capacity factors ( logk′ ) and extrapolate to 0% organic modifier to derive the true Log Po/w​ .

Protocol B: Thermodynamic Redox Stability via Cyclic Voltammetry (CV)

Causality: Measuring the precise reduction potential ( E1/2​ ) requires stabilizing the transient radical anion. Aqueous environments cause immediate protonation and irreversible degradation of the radical.

  • Solvent System: Prepare a 1 mM solution of the N-oxide in an aprotic solvent (e.g., anhydrous N,N-Dimethylformamide) containing 0.1 M tetrabutylammonium hexafluorophosphate as the supporting electrolyte. Reasoning: Aprotic conditions prevent proton-coupled electron transfer, isolating the pure thermodynamic one-electron reduction step[8].

  • Deoxygenation: Purge the electrochemical cell with high-purity Argon for 15 minutes prior to scanning. Reasoning: Molecular oxygen is a potent electron acceptor. If present, it will rapidly oxidize the radical anion (redox cycling), masking the compound's true E1/2​ [5].

  • Measurement: Scan from -0.4 V to -2.3 V using a glassy carbon working electrode. The di-N-oxide will show a distinct, reversible first reduction wave at a more positive potential than the mono-N-oxide[8].

Protocol C: Enzymatic Bioreduction Assay

Causality: To prove that mono-N-oxides are the stable end-products of hypoxic di-N-oxide metabolism, the assay must strictly control oxygen tension.

  • Enzyme Incubation: Combine the di-N-oxide (100 µM) with NADPH (1 mM) and recombinant Cytochrome P450 reductase (P450R) in a phosphate buffer (pH 7.4).

  • Hypoxic Control: Conduct the reaction inside a sealed hypoxic chamber (<0.1% O2​ ). Reasoning: Under normoxia, the enzyme will simply consume NADPH to generate superoxide without depleting the di-N-oxide. Hypoxia forces the forward decomposition into the mono-N-oxide[5][6].

  • Quenching & Analysis: Quench the reaction with cold acetonitrile after 30 minutes. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS to quantify the accumulation of the stable mono-N-oxide metabolite.

W Prep Sample Preparation (Amber vials, strict dark room) HPLC Protocol A: RP-HPLC (Neutral pH 7.4, rapid transit) Prep->HPLC Photostability & Log P CV Protocol B: Cyclic Voltammetry (Aprotic solvent, Ar-purged) Prep->CV Thermodynamic Redox Potential Enzyme Enzyme Prep->Enzyme Bioreductive Kinetics Data Data Synthesis (Comparative Stability Matrix) HPLC->Data CV->Data Enzyme->Data

Experimental workflow designed to mitigate artifactual degradation of di-N-oxides.

Strategic Implications for Drug Development

Understanding the stability dichotomy between quinoxaline mono- and di-N-oxides is critical for rational drug design. The extreme photochemical sensitivity of di-N-oxides mandates rigorous light-protection protocols during synthesis, storage, and clinical administration[4]. However, this same electronic instability is exactly what makes them potent bioreductive prodrugs; their highly favorable reduction potentials allow them to be selectively activated in the hypoxic cores of solid tumors or within anaerobic bacterial biofilms[3][8].

Conversely, mono-N-oxides, historically dismissed as mere metabolic exhaust, exhibit high chemical stability and excellent extravascular transport properties. Recent paradigms suggest co-administering stable mono-N-oxides alongside di-N-oxides, as the former can penetrate deep into tissues and potentiate the DNA-damaging effects of the latter's radical intermediates[3].

References

  • Reaction of the hypoxia-selective antitumor agent tirapazamine with a C1'-radical in single-stranded and double-stranded DNA: the drug and its metabolites can serve as surrogates for molecular oxygen in radical-medi
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. nih.gov.
  • Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. mdpi.com.
  • Tirapazamine. wikipedia.org.
  • One electron reduction of quinoxaline 1,4-di-N-oxides to form a radical anion.
  • Aerobic Cytotoxicity of Aromatic N-Oxides: The Role of NAD(P)H:Quinone Oxidoreductase (NQO1). nih.gov.
  • Enzyme-Activated Generation of Reactive Oxygen Species from Heterocyclic N-Oxides under Aerobic and Anaerobic Conditions.
  • Selective potentiation of the hypoxic cytotoxicity of tirapazamine by its 1-N-oxide metabolite SR 4317. nih.gov.

Sources

Cross-reactivity and selectivity validation in 2-Quinoxalinecarbaldehyde 4-oxide assays

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and assay developers evaluating cross-reactivity and selectivity in veterinary residue diagnostics, with a specific focus on the Quinoxaline-1,4-dioxide (QdNO) family and its structural analogs.

Executive Summary: The Analytical Challenge of QdNOs

Quinoxaline-1,4-dioxides (QdNOs)—including carbadox, olaquindox, and mequindox—are broad-spectrum antimicrobial agents historically utilized in animal husbandry. Due to their rapid in vivo metabolism via deoxidation and side-chain cleavage, detecting the parent drugs is analytically insufficient. Regulatory monitoring relies on identifying stable marker residues, primarily Quinoxaline-2-carboxylic acid (QCA) and 3-Methyl-quinoxaline-2-carboxylic acid (MQCA) [1].

When developing or selecting an assay for these compounds, structural analogs such as 2-Quinoxalinecarbaldehyde 4-oxide present a significant selectivity challenge. The presence of the shared quinoxaline ring, combined with varying degrees of N-oxidation (1,4-dioxide vs. 4-oxide vs. deoxido) and side-chain polarity (carbaldehyde vs. carboxylic acid), dictates the thermodynamic binding affinity in immunoassays. This guide objectively compares assay methodologies, detailing the structural causality behind cross-reactivity (CR) and providing self-validating protocols for selectivity validation.

Mechanistic Grounding: The Molecular Basis of Cross-Reactivity

Cross-reactivity in immunoassays is not a flaw; it is a predictable thermodynamic event governed by epitope homology. Antibodies raised against QdNO haptens typically recognize two distinct structural domains:

  • The Quinoxaline Core: The hydrophobic bicyclic ring system.

  • The Functional Moieties: The N-oxide groups and the C2/C3 side chains.

The Causality of Selectivity: A highly specific monoclonal antibody (mAb) designed for QCA relies heavily on electrostatic interactions with the C2-carboxylic acid (-COOH) and the absence of N-oxide steric hindrance. When an analog like 2-Quinoxalinecarbaldehyde 4-oxide is introduced, two disruptions occur:

  • Loss of Electrostatic Bonding: The carbaldehyde (-CHO) group is less polar and cannot form the same salt bridges as the -COOH group.

  • Steric Clash: The oxygen atom at the 4-position (4-oxide) creates steric hindrance within the antibody's paratope, drastically reducing the association constant ( Ka​ ).

Conversely, broad-spectrum assays intentionally utilize haptens linked via the C2/C3 positions, forcing the immune system to generate antibodies against the conserved quinoxaline ring, thereby increasing CR% across the entire QdNO class [2].

G Parent Parent QdNOs (e.g., Carbadox, Olaquindox) Metabolism In Vivo Metabolism (Deoxidation & Side-chain Cleavage) Parent->Metabolism Metabolites Marker Residues (QCA, MQCA) Metabolism->Metabolites BroadMAb Broad-Spectrum Assay (Class-Specific Detection) Metabolites->BroadMAb High Cross-Reactivity (>80%) SpecificMAb Narrow-Spectrum Assay (Analyte-Specific Detection) Metabolites->SpecificMAb High Selectivity (CR <1%) Derivatives Analogs / Precursors (2-Quinoxalinecarbaldehyde 4-oxide) Derivatives->Parent Structural Homology Derivatives->BroadMAb Moderate CR%

Figure 1: Structural homology and metabolic pathways dictating cross-reactivity in QdNO assays.

Methodological Comparison: Assay Platforms

When validating selectivity, researchers must choose between platforms that offer varying balances of throughput, sensitivity, and absolute specificity.

A. Competitive Indirect ELISA (ic-ELISA)
  • Mechanism: Relies on the competitive binding between free analyte and immobilized antigen for a limited number of mAb binding sites.

  • Performance: Highly sensitive (IC50 values often <10 ng/mL)[1]. However, selectivity is entirely dependent on antibody design.

  • Best For: High-throughput screening of specific marker residues (e.g., QCA) in large sample batches.

B. Fluorescence Microsphere Immunochromatography (FMIC)
  • Mechanism: A lateral flow format utilizing fluorescent nanoparticles as reporters.

  • Performance: Offers rapid, quantitative point-of-care testing. Broad-spectrum FMIC assays have been developed to simultaneously monitor up to five quinoxalines with Limits of Detection (LOD) ranging from 0.09 to 2.04 µg/kg [3].

  • Best For: Field-deployable class-specific screening where broad cross-reactivity is an asset, not a liability.

C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Mechanism: Separates compounds chromatographically before fragmenting them and measuring specific mass-to-charge (m/z) transitions.

  • Performance: Absolute selectivity. It does not suffer from structural cross-reactivity because 2-Quinoxalinecarbaldehyde 4-oxide and QCA have different precursor and product ions.

  • Best For: Orthogonal validation and confirmatory analysis of presumptive positive ELISA/FMIC results.

Quantitative Selectivity Data

The table below summarizes the comparative cross-reactivity profiles of a highly specific anti-QCA mAb versus a broad-spectrum anti-QdNO mAb when exposed to various structural analogs.

Analyte / CompetitorStructural FeaturesSpecific mAb CR% (Target: QCA)Broad-Spectrum mAb CR% (Target: QdNOs)
Quinoxaline-2-carboxylic acid (QCA) 2-COOH, Deoxido100% 100%
3-Methyl-QCA (MQCA) 2-COOH, 3-CH3, Deoxido< 0.1%50.0%
2-Quinoxalinecarbaldehyde 4-oxide 2-CHO, 4-oxide< 0.5%12.5%
Olaquindox 1,4-dioxide, complex side chain< 0.01%4.72%
Carbadox 1,4-dioxide, complex side chain< 0.01%2.47%

Data synthesis based on structural homology and empirical immunoassay literature [1, 2].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, cross-reactivity must be empirically determined under strictly controlled thermodynamic conditions. The following protocol outlines a self-validating system for determining CR% in immunoassays.

Protocol 1: Matrix-Adjusted Cross-Reactivity (CR%) Determination

Causality Note on Buffer Conditions: The assay buffer's pH and ionic strength must be rigorously controlled. A pH shift from 6.5 to 8.0 alters the ionization state of the carboxylic acid on QCA, disrupting electrostatic interactions with the antibody and artificially deflating the apparent IC50 [1]. Furthermore, incubation temperature directly impacts the thermodynamic stability of low-affinity cross-reactive binding; 4°C is optimal for stabilizing these transient interactions during validation.

Step-by-Step Methodology:

  • Standard Preparation: Prepare stock solutions of the target analyte (e.g., QCA) and the competitor (e.g., 2-Quinoxalinecarbaldehyde 4-oxide) at 1 mg/mL in methanol. Dilute in optimized assay buffer (pH 6.5, 0.01 M PBS) to create a standard curve ranging from 0.1 to 1000 ng/mL.

  • Assay Execution: Add 50 µL of standards/competitors and 50 µL of the primary mAb to microtiter plates pre-coated with the coating antigen. Incubate strictly at 4°C for 30 minutes to stabilize binding thermodynamics.

  • Signal Development: Wash plates 3 times, add HRP-conjugated secondary antibody, incubate, wash again, and add TMB substrate. Stop the reaction with 2M H₂SO₄ and read absorbance at 450 nm.

  • Data Processing: Calculate the binding ratio ( B/B0​ ). Plot B/B0​ against the logarithm of the analyte concentration to generate a four-parameter logistic (4-PL) curve. Extract the IC50​ (concentration causing 50% inhibition).

  • CR% Calculation: Apply the formula: CR(%)=[IC50​(Target)/IC50​(Competitor)]×100 .

The Self-Validating Checkpoint (Matrix Spike): To prove the CR% is biologically relevant and not an artifact of the buffer, spike a known negative matrix (e.g., blank pig urine) with the competitor at a concentration predicted to yield a 50% signal reduction based on your calculated CR%. If the resulting assay signal deviates by more than ±15% from the predicted B/B0​ , matrix interference (e.g., endogenous proteins binding the analog) is skewing the selectivity, and sample extraction protocols (like Solid Phase Extraction) must be optimized.

G Step1 1. Prepare Competitor Standards (0.1 to 1000 ng/mL) Step2 2. Execute Immunoassay (Optimize pH & Temp) Step1->Step2 Step3 3. Generate 4-Parameter Logistic Curve (Plot B/B0 vs. Log[Conc]) Step2->Step3 Step4 4. Extract IC50 Values (50% Binding Inhibition) Step3->Step4 Step5 5. Calculate CR% (IC50 Target / IC50 Competitor × 100) Step4->Step5

Figure 2: Step-by-step workflow for determining empirical cross-reactivity (CR%) in immunoassays.

Protocol 2: Orthogonal Validation via LC-MS/MS

If an ELISA indicates high cross-reactivity with an unknown matrix component, LC-MS/MS must be used to validate whether the signal is a genuine structural analog (like a 4-oxide derivative) or a false positive caused by matrix suppression.

  • Extraction: Extract 2.0 g of homogenized tissue with 10 mL of acidified acetonitrile (0.1% formic acid) to ensure protonation of acidic moieties.

  • Clean-up: Pass the supernatant through an Oasis HLB SPE cartridge. Elute with 5% ammoniated methanol.

  • Chromatography: Inject onto a C18 column using a gradient of 0.1% formic acid in water and acetonitrile.

  • Detection: Monitor specific Multiple Reaction Monitoring (MRM) transitions. For example, QCA is monitored at m/z 175.1 → 131.0, whereas 2-Quinoxalinecarbaldehyde 4-oxide will exhibit a distinct precursor ion (m/z ~175 depending on exact ionization, but differing fragmentation patterns due to the loss of the aldehyde vs. carboxylic acid).

References

  • Simultaneous Screening Analysis of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid Residues in Edible Animal Tissues by a Competitive Indirect Immunoassay. ACS Publications (Journal of Agricultural and Food Chemistry).[Link][1]

  • Development of a Lateral Flow Colloidal Gold Immunoassay Strip for the Rapid Detection of Olaquindox Residues. ACS Publications (Journal of Agricultural and Food Chemistry).[Link][2]

  • Performance of fluorescence microspheres-based immunochromatography in simultaneous monitoring of five quinoxalines. Taylor & Francis (Food Additives & Contaminants: Part A).[Link][3]

Sources

Safety Operating Guide

Proper Disposal of 2-Quinoxalinecarbaldehyde 4-oxide: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Quinoxalinecarbaldehyde 4-oxide, a heterocyclic compound often utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Core Principles of Safe Disposal

The foundation of safe chemical disposal lies in a thorough understanding of the substance's potential hazards and the governing regulations. The primary directive is that 2-Quinoxalinecarbaldehyde 4-oxide and its associated waste must be managed as hazardous waste and disposed of through a licensed environmental management facility. Under no circumstances should this chemical or its waste be released into the standard drainage system or regular trash.

Hazard Assessment of 2-Quinoxalinecarbaldehyde 4-oxide

Key Potential Hazards:

  • Toxicity: Quinoxaline 1,4-di-N-oxides (QdNOs) have demonstrated a range of toxic effects. Studies have shown that QdNOs can exhibit cytotoxicity, genotoxicity, and tumorigenicity.[1][2] The N-oxide functional group is often crucial to their biological activity and can be metabolically reduced, potentially leading to the formation of reactive radical species that can cause cellular damage.[1]

  • Irritation: Aromatic aldehydes are often classified as irritants to the skin, eyes, and respiratory system.

  • Reactivity: The N-oxide group can act as an oxidizing agent. Therefore, 2-Quinoxalinecarbaldehyde 4-oxide should be considered incompatible with strong reducing agents. The aldehyde functional group can also be reactive and may undergo hazardous reactions if not handled and segregated properly.

  • Environmental Hazard: Due to its potential toxicity, this compound should be considered harmful to aquatic life.

Incompatible Materials:

Based on general chemical principles and data for related compounds, avoid mixing waste containing 2-Quinoxalinecarbaldehyde 4-oxide with the following:

  • Strong Oxidizing Agents: May lead to vigorous or explosive reactions.

  • Strong Reducing Agents: The N-oxide group can be reduced, potentially in an uncontrolled manner.

  • Strong Acids and Bases: May catalyze decomposition or other hazardous reactions.

Regulatory Framework

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).

  • EPA (RCRA): This regulation establishes a "cradle-to-grave" system for managing hazardous waste. As a generator of this waste, your laboratory is responsible for its proper identification, storage, and disposal.

  • OSHA Laboratory Standard: This standard mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for the safe disposal of hazardous chemicals.[3][4] Your institution's CHP is a critical resource and should be consulted.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 2-Quinoxalinecarbaldehyde 4-oxide from a laboratory setting.

Step 1: Waste Identification and Characterization

All waste streams containing 2-Quinoxalinecarbaldehyde 4-oxide must be classified as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats.

  • Contaminated lab supplies, including weighing boats, pipette tips, and chromatography materials.

  • Solutions containing the compound, including reaction mixtures and analytical standards.

  • Empty containers that held the pure compound.

Step 2: Segregation of Waste

Proper segregation is crucial to prevent hazardous reactions.

  • Solid Waste: Collect solid waste contaminated with 2-Quinoxalinecarbaldehyde 4-oxide in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible container. Do not mix with other waste streams unless their compatibility has been verified. For instance, do not mix with strong acids, bases, or oxidizing agents.

  • Sharps Waste: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.

Step 3: Containerization and Labeling
  • Containers: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.

  • Labeling: All waste containers must be accurately and clearly labeled as soon as waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Quinoxalinecarbaldehyde 4-oxide"

    • The approximate concentration and quantity of the compound.

    • Any other constituents in the waste mixture.

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

Step 4: On-site Accumulation and Storage
  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Keep waste containers closed at all times, except when adding waste.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

Step 5: Waste Disposal and Removal
  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to treat or neutralize the chemical waste in the laboratory unless it is a specifically approved and documented procedure in your institution's Chemical Hygiene Plan.

  • The most common and recommended method for the final disposal of such organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.

Spill and Emergency Procedures

In the event of a spill, follow these immediate steps:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Consult SDS and Emergency Procedures: Refer to the SDS for related compounds and your laboratory's specific emergency procedures.

  • Personal Protective Equipment (PPE): Do not attempt to clean up a spill without the appropriate PPE, including, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Cleanup: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Ventilation: Ensure the area is well-ventilated.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

Visual Workflow for Disposal

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage On-Site Storage cluster_disposal Final Disposal A 2-Quinoxalinecarbaldehyde 4-oxide Used B Identify as Hazardous Waste A->B C Segregate Solid, Liquid, & Sharps B->C D Use Compatible Containers C->D E Label Container with Contents & Hazard D->E F Store in Designated Satellite Accumulation Area E->F G Keep Containers Closed F->G H Contact EHS for Waste Pickup G->H I Transport to Licensed Hazardous Waste Facility H->I J High-Temperature Incineration I->J

Caption: Workflow for the proper disposal of 2-Quinoxalinecarbaldehyde 4-oxide waste.

References

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. 29 CFR 1910.1450. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard [Fact Sheet]. Retrieved from [Link]

  • Cheng, G., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 71. [Link]

  • He, X., et al. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. Chemical Research in Toxicology, 37(4), 535-549. [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.